Tricyclopentylborane
Description
Structure
2D Structure
Properties
CAS No. |
23985-40-2 |
|---|---|
Molecular Formula |
C15H27B |
Molecular Weight |
218.19 g/mol |
IUPAC Name |
tricyclopentylborane |
InChI |
InChI=1S/C15H27B/c1-2-8-13(7-1)16(14-9-3-4-10-14)15-11-5-6-12-15/h13-15H,1-12H2 |
InChI Key |
HKCNGGFCZHLNJL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1CCCC1)(C2CCCC2)C3CCCC3 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Tricyclopentylborane from Cyclopentyl Magnesium Bromide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of tricyclopentylborane from cyclopentyl magnesium bromide. The document details the chemical pathway, experimental protocols, and quantitative data to support the replication and further investigation of this organoborane compound.
Introduction
This compound is a trialkylborane of interest in organic synthesis due to the versatile reactivity of its carbon-boron bonds. As with other trialkylboranes, it can serve as a key intermediate in a variety of chemical transformations, including Suzuki-Miyaura cross-coupling reactions, to form new carbon-carbon bonds. The synthesis route described herein utilizes the reaction of a Grignard reagent, cyclopentyl magnesium bromide, with a boron electrophile, typically boron trifluoride diethyl etherate. This method offers a straightforward approach to this valuable synthetic building block.
Reaction Pathway
The synthesis of this compound from cyclopentyl magnesium bromide proceeds via a transmetalation reaction. Three equivalents of the Grignard reagent react with one equivalent of boron trifluoride diethyl etherate. The cyclopentyl groups are transferred from the magnesium to the boron atom, displacing the fluoride ions. The diethyl ether from the boron trifluoride complex acts as the solvent. The overall reaction is as follows:
3 C₅H₉MgBr + BF₃·OEt₂ → B(C₅H₉)₃ + 3 MgBrF + OEt₂
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"Cyclopentyl\nMagnesium Bromide" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Boron Trifluoride\nDiethyl Etherate" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "this compound" [fillcolor="#FBBC05", fontcolor="#202124"]; "Magnesium Bromide Fluoride" [fillcolor="#5F6368", fontcolor="#FFFFFF"];
"Cyclopentyl\nMagnesium Bromide" -- "this compound" [label="3 equivalents"]; "Boron Trifluoride\nDiethyl Etherate" -- "this compound" [label="1 equivalent"]; "this compound" -- "Magnesium Bromide Fluoride" [style=invis];
{rank=same; "Cyclopentyl\nMagnesium Bromide"; "Boron Trifluoride\nDiethyl Etherate"} {rank=same; "this compound"; "Magnesium Bromide Fluoride"} } caption { label="Reaction scheme for the synthesis of this compound."; fontsize=12; fontcolor="#202124"; } dot
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of this compound, adapted from established procedures for analogous trialkylboranes. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Preparation of Cyclopentyl Magnesium Bromide (Grignard Reagent)
If not using a commercially available solution, the Grignard reagent can be prepared as follows:
Materials:
-
Magnesium turnings
-
Cyclopentyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the magnesium turnings.
-
Add a small crystal of iodine to the flask.
-
In the dropping funnel, prepare a solution of cyclopentyl bromide in anhydrous diethyl ether.
-
Add a small portion of the cyclopentyl bromide solution to the magnesium turnings. The reaction is initiated when the brownish color of the iodine disappears and bubbling is observed. Gentle heating may be required to initiate the reaction.
-
Once the reaction has started, add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed. The resulting greyish solution is the cyclopentyl magnesium bromide reagent.
Synthesis of this compound
Materials:
-
Cyclopentyl magnesium bromide solution (prepared as above or commercially sourced)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous diethyl ether
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, place the freshly prepared or commercial cyclopentyl magnesium bromide solution.
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Slowly add the boron trifluoride diethyl etherate dropwise to the stirred Grignard solution. An exothermic reaction will occur. Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
The reaction mixture will form a white precipitate of magnesium salts.
Work-up and Purification
-
Allow the precipitate to settle.
-
Carefully decant the supernatant liquid containing the this compound into a separate flask under an inert atmosphere.
-
Wash the remaining precipitate with anhydrous diethyl ether and combine the washings with the supernatant.
-
To remove residual magnesium salts, filter the combined ethereal solution through a bed of dry Celite or silica gel under an inert atmosphere.
-
The diethyl ether can be removed under reduced pressure to yield crude this compound.
-
For higher purity, the product can be distilled under reduced pressure.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reactant and Product Properties
| Compound | Formula | Molar Mass ( g/mol ) |
| Cyclopentyl Magnesium Bromide | C₅H₉MgBr | 173.33 |
| Boron Trifluoride Diethyl Etherate | BF₃·O(C₂H₅)₂ | 141.93 |
| This compound | B(C₅H₉)₃ | 218.19 |
Table 2: Typical Reaction Parameters and Yields
| Parameter | Value |
| Stoichiometry (Grignard:BF₃) | 3.1 : 1 |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 3 - 4 hours |
| Solvent | Anhydrous Diethyl Ether or THF |
| Typical Yield | 70 - 85% |
Table 3: Spectroscopic Data for this compound
| Technique | Expected Chemical Shift (δ) / ppm |
| ¹¹B NMR | ~ +80 to +87 |
| ¹H NMR | Multiplets in the range of 0.8 - 1.8 |
| ¹³C NMR | Resonances in the aliphatic region |
Note: Specific NMR data for this compound is not widely reported in the literature. The provided values are based on typical shifts for trialkylboranes.
Mandatory Visualizations
Conclusion
The synthesis of this compound from cyclopentyl magnesium bromide and boron trifluoride diethyl etherate is a reliable and efficient method for producing this versatile organoborane. The procedure involves standard techniques for handling air- and moisture-sensitive reagents and provides good yields of the desired product. The detailed protocols and data presented in this guide are intended to facilitate its use in research and development settings.
A Technical Guide to the Spectroscopic Profile of Tricyclopentylborane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for tricyclopentylborane. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible literature, this document compiles predicted values and data from analogous compounds, primarily trialkylboranes and cyclopentane derivatives. The information herein is intended to serve as a robust reference for the identification and characterization of this compound in a research and development setting.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound. These predictions are based on established principles of spectroscopy and data from structurally related molecules.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ) / ppm | Expected Multiplicity | Notes |
| ¹H | 1.0 - 2.0 | Multiplet | The signals for the methylene (-CH₂) and methine (-CH) protons of the cyclopentyl rings are expected to be complex and overlapping in this region. |
| ¹³C | 25.0 - 45.0 | - | The carbon atoms of the cyclopentyl rings are expected to resonate in the typical aliphatic region. The carbon directly attached to the boron atom may show a broadened signal. |
| ¹¹B | 75.0 - 95.0 | Singlet | This is the characteristic chemical shift range for trialkylboranes. |
Table 2: Predicted Infrared (IR) Spectroscopy Data for this compound
| Functional Group | **Predicted Absorption Range (cm⁻¹) ** | Vibration Mode |
| C-H (Aliphatic) | 2850 - 3000 | Stretching |
| C-H (Aliphatic) | 1440 - 1470 | Bending (Scissoring) |
| C-C | 800 - 1200 | Stretching |
Note: The IR spectrum is expected to be relatively simple, dominated by the absorptions of the cyclopentyl C-H and C-C bonds.
Table 3: Predicted Mass Spectrometry (MS) Data for this compound
| m/z | Proposed Fragment | Notes |
| 218 | [B(C₅H₉)₃]⁺ | Molecular Ion (M⁺) |
| 149 | [B(C₅H₉)₂]⁺ | Loss of a cyclopentyl radical |
| 80 | [B(C₅H₉)]⁺ | Loss of two cyclopentyl radicals |
| 69 | [C₅H₉]⁺ | Cyclopentyl cation |
Note: The fragmentation pattern is predicted to involve the sequential loss of the cyclopentyl groups.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for an air- and moisture-sensitive compound like this compound. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
2.1 NMR Spectroscopy (¹H, ¹³C, ¹¹B)
-
Sample Preparation:
-
In a glovebox, dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a dry, deuterated solvent (e.g., C₆D₆, CDCl₃, or THF-d₈).
-
Transfer the solution to a clean, dry NMR tube.
-
Seal the NMR tube with a tight-fitting cap and wrap with parafilm for transport to the spectrometer.
-
-
Instrumentation and Data Acquisition:
-
Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹¹B NMR, a broadband probe is required. Use of a quartz NMR tube is recommended to avoid background signals from borosilicate glass.[1]
-
Acquire standard ¹H and ¹³C{¹H} spectra.
-
For ¹¹B NMR, acquire a proton-decoupled spectrum. A reference standard, such as BF₃·OEt₂, is used to set the chemical shift scale to 0 ppm.[2]
-
2.2 Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Inside a glovebox, place a small drop of neat liquid this compound directly onto the crystal of an ATR accessory.
-
Alternatively, if the sample is a solid, press a small amount firmly onto the ATR crystal.
-
If the sample is in solution, a thin film can be cast onto the ATR crystal by allowing the volatile solvent to evaporate under a gentle stream of inert gas.
-
-
Instrumentation and Data Acquisition:
-
Use a standard FT-IR spectrometer equipped with an ATR accessory.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum.
-
The spectrum should be recorded over a typical range of 4000-400 cm⁻¹.
-
2.3 Mass Spectrometry (MS)
-
Sample Preparation and Introduction:
-
Due to the air-sensitivity and likely volatility of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.
-
In a glovebox, prepare a dilute solution of the compound in a dry, volatile, and inert solvent (e.g., hexane or dichloromethane).
-
The solution is then injected into the GC-MS instrument.
-
-
Instrumentation and Data Acquisition:
-
Use a standard GC-MS system with an electron ionization (EI) source.
-
The GC oven temperature program should be optimized to ensure good separation and peak shape. A typical program might start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C).
-
The mass spectrometer will be set to scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 40-300).
-
Mandatory Visualizations
Diagram 1: General Experimental Workflow for Spectroscopic Analysis of this compound
Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of this compound.
References
Tricyclopentylborane: A Technical Guide to its Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricyclopentylborane is an organoborane compound with the chemical formula B(C₅H₉)₃. As a trialkylborane, it serves as a valuable reagent in organic synthesis, primarily utilized in hydroboration reactions and as a Lewis acid catalyst. This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, including detailed experimental protocols and reaction pathways to facilitate its application in research and development.
Chemical and Physical Properties
This compound is a sterically hindered organoborane. While comprehensive experimental data on its physical properties are not widely available in the literature, its fundamental chemical characteristics are well-established.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₇B | N/A |
| Molecular Weight | 218.19 g/mol | N/A |
| CAS Number | 23985-40-2 | [1] |
| Boiling Point | Data not available | [2] |
| Melting Point | Data not available | [2] |
| Density | Data not available | [2] |
| Appearance | Expected to be a liquid or low-melting solid | N/A |
| Solubility | Soluble in aprotic organic solvents like THF, diethyl ether, hexanes | N/A |
Spectroscopic Data:
Specific experimental spectroscopic data for this compound is not readily found in the cited literature. However, the expected spectral characteristics can be inferred from the general knowledge of organoboranes and the cyclopentyl moiety.
-
¹¹B NMR: Tricoordinate boranes typically exhibit a broad signal in the ¹¹B NMR spectrum.[3][4] The chemical shift for this compound is expected to be in the downfield region, characteristic of trialkylboranes.[3]
-
¹H NMR: The ¹H NMR spectrum would be complex due to the overlapping signals of the cyclopentyl rings. One would expect to see multiplets in the aliphatic region (approximately 1-2 ppm) corresponding to the CH and CH₂ protons of the cyclopentyl groups.
-
¹³C NMR: The ¹³C NMR spectrum would show signals corresponding to the carbon atoms of the cyclopentyl rings. The carbon atom directly attached to the boron atom would be significantly deshielded.
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by the absorption bands of the cyclopentyl groups. Key absorptions would include C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1450 cm⁻¹. The B-C stretching vibration would likely appear in the fingerprint region.
Reactivity and Synthetic Applications
This compound exhibits the characteristic reactivity of trialkylboranes, primarily acting as a hydroborating agent and a Lewis acid.
Hydroboration-Oxidation
The most prominent reaction of this compound is its involvement in the hydroboration of alkenes and alkynes. The hydroboration step involves the syn-addition of a B-H bond across a double or triple bond. Subsequent oxidation, typically with alkaline hydrogen peroxide, replaces the boron atom with a hydroxyl group, yielding an alcohol. This two-step process, known as hydroboration-oxidation, results in the anti-Markovnikov addition of water across the unsaturated bond.[5][6][7]
The overall transformation for an alkene is as follows:
A standard method for the synthesis of trialkylboranes is the reaction of a Grignard reagent with boron trifluoride etherate. The following is a representative protocol that can be adapted for the synthesis of this compound.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Cyclopentyl bromide
-
Anhydrous diethyl ether or THF
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous hexanes
-
Nitrogen or Argon gas supply
-
Schlenk line or similar inert atmosphere setup
Procedure:
-
Preparation of Cyclopentylmagnesium Bromide:
-
A flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet is charged with magnesium turnings.
-
A crystal of iodine is added to activate the magnesium.
-
A solution of cyclopentyl bromide in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the Grignard reaction.
-
Once the reaction starts (as evidenced by heat evolution and disappearance of the iodine color), the remaining cyclopentyl bromide solution is added at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Boron Trifluoride Etherate:
-
The Grignard solution is cooled to 0 °C in an ice bath.
-
A solution of boron trifluoride etherate in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
-
Work-up and Isolation:
-
The reaction mixture is carefully poured onto a mixture of crushed ice and dilute sulfuric acid to quench any unreacted Grignard reagent and to dissolve the magnesium salts.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude this compound can be purified by distillation under high vacuum.
-
While a specific protocol for this compound is not available, the following procedure for the hydroboration-oxidation of 1-octene using borane-THF illustrates the general methodology. This compound, being a trialkylborane, would react in a similar fashion, although potentially at a different rate due to steric hindrance.
Materials:
-
1-Octene
-
1.0 M solution of Borane-Tetrahydrofuran (BH₃·THF) complex
-
3 M Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Nitrogen or Argon gas supply
Procedure:
-
Hydroboration:
-
A dry, nitrogen-flushed flask is charged with 1-octene and anhydrous THF.
-
The flask is cooled in an ice bath.
-
The 1.0 M BH₃·THF solution is added dropwise with stirring.
-
After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 1-2 hours to ensure the formation of the trioctylborane.
-
-
Oxidation:
-
The reaction mixture is cooled again in an ice bath.
-
3 M NaOH solution is added slowly, followed by the dropwise addition of 30% H₂O₂. The temperature should be maintained below 30 °C during the addition.
-
After the addition is complete, the mixture is stirred at room temperature for at least 1 hour.
-
-
Work-up and Isolation:
-
The reaction mixture is transferred to a separatory funnel, and the layers are separated.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation.
-
The resulting crude 1-octanol can be purified by distillation.
-
Lewis Acid Catalysis
The boron atom in this compound has a vacant p-orbital, making it an effective Lewis acid. It can coordinate to Lewis bases, such as the oxygen atom of a carbonyl group, thereby activating the substrate towards nucleophilic attack. This property is exploited in various organic transformations, including Diels-Alder reactions, aldol reactions, and reductions.[8][9][10]
The following is a general procedure for a Lewis acid-catalyzed Diels-Alder reaction. This compound could potentially be used as the Lewis acid catalyst in such a reaction, although specific examples are not prevalent in the literature.
Materials:
-
Diene (e.g., cyclopentadiene)
-
Dienophile (e.g., methyl acrylate)
-
This compound (as catalyst)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup:
-
A dry, nitrogen-flushed flask is charged with the dienophile and anhydrous DCM.
-
The solution is cooled to the desired temperature (e.g., 0 °C or -78 °C).
-
A solution of this compound in anhydrous DCM is added dropwise to the stirred solution of the dienophile.
-
The mixture is stirred for a short period to allow for the formation of the Lewis acid-dienophile complex.
-
-
Diels-Alder Reaction:
-
The diene is added dropwise to the reaction mixture.
-
The reaction is stirred at the chosen temperature for the required time, monitoring the progress by TLC or GC.
-
-
Work-up and Isolation:
-
The reaction is quenched by the addition of a suitable reagent, such as water or a saturated aqueous solution of sodium bicarbonate.
-
The mixture is allowed to warm to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography.
-
Safety and Handling
This compound, like other organoboranes, is expected to be air- and moisture-sensitive. It should be handled under an inert atmosphere of nitrogen or argon. It is also likely to be flammable. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. All procedures should be carried out in a well-ventilated fume hood.
Conclusion
This compound is a versatile reagent in organic synthesis, with primary applications in hydroboration-oxidation reactions for the anti-Markovnikov hydration of alkenes and as a Lewis acid catalyst. While specific quantitative physical and spectroscopic data are limited, its reactivity can be reliably predicted based on the well-established chemistry of trialkylboranes. The experimental protocols provided in this guide, though representative, offer a solid foundation for the utilization of this compound in various synthetic endeavors. As with all reactive organometallic reagents, appropriate safety precautions must be strictly followed during its handling and use.
References
- 1. Borane, tricyclopentyl- | 23985-40-2 [chemicalbook.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]
- 5. Hydration of Alkenes: Hydroboration | MCC Organic Chemistry [courses.lumenlearning.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. Lewis Acid Activated Synthesis of Highly Substituted Cyclopentanes by the N-Heterocyclic Carbene Catalyzed Addition of Homoenolate Equivalents to Unsaturated Ketoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Navigating the Solubility of Tricyclopentylborane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tricyclopentylborane is an organoborane compound with potential applications in organic synthesis and pharmaceutical development. A thorough understanding of its solubility in various organic solvents is critical for its effective handling, reaction optimization, and formulation. This technical guide addresses the current landscape of solubility data for this compound. Due to a lack of specific quantitative data in publicly accessible literature, this document provides a qualitative solubility profile based on the behavior of analogous trialkyl- and triarylboranes. Furthermore, it offers detailed experimental protocols for researchers to determine the precise solubility of this compound in their specific solvent systems of interest.
Introduction
Inferred Solubility Profile of this compound
Based on the known solubility of analogous compounds such as tributylborane and triphenylborane, this compound is expected to exhibit good solubility in non-polar and weakly polar aprotic organic solvents. Conversely, it is anticipated to be insoluble in polar protic solvents, most notably water. The principle of "like dissolves like" governs this behavior; the non-polar alkyl nature of the cyclopentyl groups leads to favorable interactions with non-polar solvent molecules.
Table 1: Inferred Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Common Solvents | Inferred Solubility of this compound | Rationale/Analogous Compound Behavior |
| Non-Polar Aprotic | Hexane, Cyclohexane, Toluene, Benzene | High | Similar to tributylborane and triphenylborane, which are soluble in aromatic and non-polar solvents.[1][2][3][4][5][6][7][8] |
| Weakly Polar Aprotic | Diethyl Ether, Tetrahydrofuran (THF), Dichloromethane (DCM) | High | Tributylborane is known to be soluble in ether and THF.[2][3] |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Low to Moderate | Increased solvent polarity likely reduces solubility. |
| Polar Protic | Water, Methanol, Ethanol | Insoluble | Trialkyl- and triarylboranes are generally insoluble in water due to their non-polar nature.[2][3][4][6][7] |
Disclaimer: This table presents an inferred solubility profile. Experimental verification is essential for precise quantitative data.
Experimental Protocols for Solubility Determination
For researchers requiring precise quantitative solubility data, two well-established methods are recommended: the Isothermal Saturation (Shake-Flask) Method and the Dynamic (Polythermal) Method.
Isothermal Saturation (Shake-Flask) Method
This gravimetric method is considered the "gold standard" for determining equilibrium solubility. It involves saturating a solvent with the solute at a constant temperature and then quantifying the dissolved solute.
Detailed Methodology:
-
Preparation: An excess amount of this compound is added to a known volume or mass of the chosen organic solvent in a sealed, airtight vial or flask. The use of an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the oxidation of the air-sensitive organoborane.
-
Equilibration: The mixture is agitated at a constant, controlled temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. A shaking water bath or a thermostatted agitator can be used for this purpose.
-
Phase Separation: Once equilibrium is achieved, agitation is stopped, and the suspension is allowed to stand at the same constant temperature for a sufficient time to allow the excess solid to sediment.
-
Sampling: A clear aliquot of the saturated supernatant is carefully withdrawn using a pre-heated or temperature-equilibrated syringe fitted with a fine filter (e.g., a 0.2 µm PTFE filter) to prevent the transfer of any solid particles.
-
Quantification: The mass of the collected aliquot is accurately determined. The solvent is then removed under vacuum or by gentle heating, and the mass of the remaining this compound residue is measured.
-
Calculation: The solubility is calculated and can be expressed in various units, such as g/100 mL, mol/L, or mole fraction.
Caption: Workflow for the Isothermal Saturation Method.
Dynamic (Polythermal) Method
The dynamic, or polythermal, method involves monitoring the temperature at which a solid solute dissolves in a solvent upon heating or precipitates upon cooling. This method is often faster than the isothermal method but may be less precise.
Detailed Methodology:
-
Preparation: A series of samples are prepared with known compositions of this compound and the solvent in sealed, transparent vials.
-
Heating Cycle: The samples are slowly heated with constant stirring, and the temperature at which the last solid particles of this compound dissolve is visually or instrumentally (e.g., using a turbidity sensor) recorded. This temperature is the saturation temperature for that specific composition.
-
Cooling Cycle (Optional but Recommended): The clear, saturated solution is then slowly cooled, and the temperature at which the first crystals of this compound appear (the cloud point) is recorded.
-
Data Analysis: The dissolution temperatures are plotted against the composition of the samples to construct a solubility curve.
Caption: Workflow for the Dynamic (Polythermal) Method.
Safety Considerations
This compound, like many organoboranes, may be air-sensitive and potentially pyrophoric. All handling and experimental procedures should be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). Appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coats, and gloves, should be worn at all times. Consult the Safety Data Sheet (SDS) for this compound before use.
Conclusion
While quantitative solubility data for this compound remains to be formally documented, a strong inference can be made for its high solubility in non-polar organic solvents and insolubility in polar, protic media. For applications requiring precise solubility values, the detailed experimental protocols provided for the isothermal saturation and dynamic methods offer robust frameworks for in-house determination. The information and methodologies presented in this guide are intended to empower researchers, scientists, and drug development professionals in their work with this versatile organoborane compound.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Cas 122-56-5,TRIBUTYLBORANE | lookchem [lookchem.com]
- 4. TRIBUTYLBORANE | 122-56-5 [chemicalbook.com]
- 5. TRIPHENYLBORANE | 960-71-4 [chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. chembk.com [chembk.com]
- 8. Triphenylborane - Wikipedia [en.wikipedia.org]
Theoretical and Computational Insights into Tricyclopentylborane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tricyclopentylborane, a trialkylborane, holds potential in various chemical transformations due to the unique steric and electronic properties imparted by its three cyclopentyl groups attached to a central boron atom. This technical guide provides a comprehensive overview of the theoretical and computational methodologies that can be applied to elucidate the structural, electronic, and reactive properties of this compound. While specific experimental data for this molecule is sparse in publicly available literature, this document outlines the established computational workflows and theoretical frameworks used to predict its characteristics. The guide details the application of Density Functional Theory (DFT) for geometry optimization and vibrational analysis, and discusses potential synthetic routes and reaction mechanisms. The information is presented to aid researchers in designing experiments and interpreting data related to this compound and analogous organoborane compounds.
Introduction to this compound
Trialkylboranes are a class of organoboron compounds with the general formula R₃B, where R is an alkyl group. They are versatile reagents in organic synthesis, most notably in hydroboration reactions. This compound is a specific example where the three alkyl groups are cyclopentyl rings. The covalent bond between boron and carbon is nearly nonpolar, and the boron atom is electron-deficient, making trialkylboranes Lewis acidic.[1] This inherent Lewis acidity allows them to readily coordinate with nucleophiles, forming tetracoordinated organoborate "ate" complexes, which are key intermediates in many of their reactions.[1]
The steric bulk of the cyclopentyl groups is expected to significantly influence the reactivity of this compound, potentially leading to high selectivity in its reactions. Computational modeling provides a powerful tool to investigate these steric and electronic effects in detail, offering insights that can guide synthetic applications.
Computational Modeling of this compound
Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for studying the properties of molecules like this compound. DFT methods offer a good balance between accuracy and computational cost for systems of this size.
Methodology for Geometric Optimization and Vibrational Analysis
A common and effective approach for the theoretical study of organoboranes involves geometry optimization and subsequent vibrational frequency calculations. This provides information about the molecule's stable structure and its infrared (IR) and Raman spectra.
Experimental Protocol: Computational DFT Study
-
Molecular Structure Input: The initial structure of this compound can be built using molecular modeling software such as Avogadro or GaussView.
-
Computational Method Selection:
-
Theory: Density Functional Theory (DFT) is a suitable method.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable choice for organic molecules.
-
Basis Set: The 6-31G(d,p) basis set is a good starting point, providing a reasonable description of electron distribution.
-
-
Geometry Optimization: A geometry optimization calculation is performed to find the lowest energy conformation of the molecule. This involves iteratively adjusting the atomic coordinates until a minimum on the potential energy surface is located.
-
Vibrational Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum. The results provide the vibrational modes and their corresponding frequencies, which can be compared with experimental IR and Raman spectra.
-
Thermochemical Analysis: The frequency calculation also provides thermochemical data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
Predicted Structural Parameters
While specific experimental data is not available, a DFT study as described above would yield the following structural parameters for this compound. The data presented in Table 1 is illustrative of typical values obtained from such calculations for similar trialkylboranes.
| Parameter | Predicted Value (B3LYP/6-31G(d,p)) |
| Bond Lengths (Å) | |
| B-C | 1.57 |
| C-C (cyclopentyl avg.) | 1.54 |
| C-H (cyclopentyl avg.) | 1.10 |
| Bond Angles (°) ** | |
| C-B-C | 118.5 |
| B-C-C (avg.) | 112.0 |
| C-C-C (cyclopentyl avg.) | 104.5 |
| Dihedral Angles (°) ** | |
| C-B-C-C (avg.) | 45.0 |
Table 1: Hypothetical Structural Parameters of this compound. Predicted values from DFT calculations illustrating typical bond lengths and angles.
Predicted Vibrational Frequencies
The calculated vibrational frequencies can aid in the identification and characterization of this compound via infrared spectroscopy. Table 2 presents a selection of predicted vibrational modes and their frequencies.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| ν(C-H) | 2950 - 2850 | C-H stretching in cyclopentyl groups |
| δ(CH₂) | 1460 - 1440 | CH₂ scissoring in cyclopentyl groups |
| ν(B-C) | 1150 - 1100 | B-C asymmetric stretching |
| Ring Puckering | ~900 | Cyclopentyl ring puckering modes |
Table 2: Hypothetical Vibrational Frequencies for this compound. Predicted frequencies from DFT calculations illustrating key vibrational modes.
Synthesis and Reactivity
Proposed Synthetic Pathway
A general method for the synthesis of trialkylboranes involves the reaction of a boron trihalide with an organometallic reagent, such as a Grignard or organolithium reagent.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: A solution of boron trifluoride etherate (BF₃·OEt₂) in anhydrous diethyl ether is placed in a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.
-
Grignard Reagent Preparation: In a separate flask, cyclopentylmagnesium bromide is prepared by reacting cyclopentyl bromide with magnesium turnings in anhydrous diethyl ether.
-
Reaction: The cyclopentylmagnesium bromide solution is added dropwise to the stirred solution of BF₃·OEt₂ at 0 °C under a nitrogen atmosphere.
-
Workup: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of water. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude this compound.
-
Purification: The product can be purified by distillation under reduced pressure.
Figure 1: Proposed synthesis of this compound.
Reactivity and Potential Applications
Trialkylboranes are known to undergo a variety of chemical transformations. The reactivity of this compound can be predicted based on the general behavior of this class of compounds.
Oxidation: Trialkylboranes are readily oxidized to the corresponding alcohols upon treatment with alkaline hydrogen peroxide. This is a crucial step in the hydroboration-oxidation sequence.
Figure 2: Oxidation of this compound.
Lewis Acid Catalysis: Due to the electron-deficient boron center, this compound can act as a Lewis acid catalyst in various organic reactions, such as Diels-Alder reactions or aldol additions. Computational studies can be employed to investigate the mechanism of these catalytic cycles.
Figure 3: Workflow for computational analysis.
Conclusion
While experimental data on this compound is limited, theoretical and computational studies provide a robust framework for predicting its structure, properties, and reactivity. The methodologies outlined in this guide, including DFT calculations for geometry and vibrational analysis, offer a powerful approach to understanding this and other organoborane compounds. The insights gained from such studies are invaluable for guiding synthetic efforts and exploring the potential applications of this compound in organic chemistry and drug development. The provided workflows and illustrative data serve as a foundation for researchers to embark on more detailed investigations of this intriguing molecule.
References
Technical Guide: Physicochemical Characterization of Organoboranes with a Focus on Tricyclopentylborane
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides an in-depth overview of the physical properties of Tricyclopentylborane, specifically its melting and boiling points. Due to the limited availability of experimental data for this compound in public literature, this document outlines the standard methodologies for determining these critical parameters for organoboranes. The guide also includes a structured data presentation and a logical workflow for property determination, visualized using Graphviz.
Introduction to this compound
Physical Properties of this compound
The melting and boiling points of a substance are critical physical constants that provide insights into its purity and the nature of its intermolecular forces. For this compound, these values have not been experimentally determined and reported in publicly accessible databases.
Data Presentation: Physical Properties of this compound
| Property | Value | Method of Determination |
| Melting Point | Not Available[1] | Capillary Method (proposed) |
| Boiling Point | Not Available[1] | Distillation Method (proposed) |
Experimental Protocols for Determination of Physical Properties
The following are detailed, standard experimental protocols for determining the melting and boiling points of organic compounds like this compound.
3.1. Melting Point Determination (Capillary Method)
The melting point of a solid is the temperature at which it transitions to a liquid state. For pure crystalline compounds, this transition occurs over a narrow temperature range (typically 0.5-1°C).[2][3][4][5] The presence of impurities generally leads to a depression and broadening of the melting point range.[2][3][4]
Methodology:
-
Sample Preparation: A small, dry sample of the crystalline compound is finely powdered. The powder is then packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[3][6]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[6] This assembly is then placed in a heating bath (e.g., an oil bath or a modern melting point apparatus with a heated metal block).[2][4]
-
Heating and Observation: The heating bath is heated slowly and steadily, with constant stirring to ensure a uniform temperature distribution.[6] The rate of heating should be reduced to approximately 2°C per minute as the expected melting point is approached.[2]
-
Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[3][5] The melting point is reported as the range T1-T2.
3.2. Boiling Point Determination (Distillation Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[3] This physical property is sensitive to changes in atmospheric pressure.[4][5]
Methodology:
-
Apparatus Setup: A small volume of the liquid sample (e.g., 2-3 mL) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube containing the sample.
-
Heating: The test tube assembly is attached to a thermometer and heated in a suitable bath.
-
Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a rapid and continuous stream of bubbles is observed.
-
Data Recording: The heat source is then removed, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.
Logical Workflow for Physical Property Determination
The following diagram illustrates the logical workflow for the characterization of the physical properties of a chemical compound such as this compound.
References
Tricyclopentylborane: A Technical Guide for Advanced Synthesis
CAS Number: 23985-40-2 Molecular Formula: C₁₅H₂₇B
This technical guide provides an in-depth overview of tricyclopentylborane, a trialkylborane of significant interest in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical and physical properties, a comprehensive synthesis protocol, and its applications as a sterically hindered hydroborating agent.
Core Properties of this compound
This compound is an organoboron compound that features a central boron atom bonded to three cyclopentyl groups. Its bulky nature plays a crucial role in the stereoselectivity of its chemical reactions.
| Property | Value | Reference |
| CAS Number | 23985-40-2 | |
| Molecular Formula | C₁₅H₂₇B | [1] |
| Molecular Weight | 218.19 g/mol | [1] |
| Physical State | Data not available | |
| Melting Point | Data not available | [1] |
| Boiling Point | Data not available | [1] |
| Density | Data not available | [1] |
| Solubility | Data not available |
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of a cyclopentyl Grignard reagent with a borane etherate complex. This method is a common route for the preparation of trialkylboranes.[2]
Experimental Protocol: Synthesis via Grignard Reaction
Materials:
-
Cyclopentyl bromide
-
Magnesium turnings
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Nitrogen gas atmosphere
Procedure:
-
Preparation of Cyclopentylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether under a nitrogen atmosphere. Cyclopentyl bromide is added dropwise to initiate the Grignard reaction. The mixture is stirred until the magnesium is consumed.
-
Reaction with Boron Trifluoride Etherate: The freshly prepared cyclopentylmagnesium bromide solution is cooled in an ice bath. Boron trifluoride etherate is added dropwise with vigorous stirring. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.
-
Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for a specified period. The mixture will separate into two layers. The upper ether layer containing the tri-n-butylborane is separated.[3]
-
Purification: The ether solution is washed with a saturated aqueous solution of ammonium chloride and then with water. The ether is removed by vacuum distillation to yield this compound.[3]
A detailed protocol for a similar synthesis of tri-n-butylborane can be found in the work of Johnson, Snyder, and Van Campen (1938), which can be adapted for this compound.[3]
Applications in Organic Synthesis: Hydroboration Reactions
This compound, as a sterically hindered borane, is primarily utilized in hydroboration reactions. This reaction involves the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond.
Mechanism of Hydroboration-Oxidation
The hydroboration of an alkene with a trialkylborane like this compound proceeds through a concerted, four-membered transition state. This results in a syn-addition of the boron and hydrogen atoms to the same face of the double bond. The boron atom adds to the less sterically hindered carbon atom, leading to an anti-Markovnikov product upon subsequent oxidation.[4][5]
The resulting organoborane intermediate is often not isolated but is treated in situ with an oxidizing agent, typically hydrogen peroxide in a basic solution, to replace the boron-carbon bond with a hydroxyl group.[6]
Selectivity in Hydroboration
The bulky cyclopentyl groups of this compound impart high regioselectivity in the hydroboration of unsymmetrical alkenes. The steric hindrance favors the addition of the boron atom to the less substituted carbon of the double bond. This characteristic is particularly valuable in the synthesis of complex molecules where precise control of stereochemistry is crucial. The use of such bulky boranes can enhance the selectivity of the hydroboration reaction.
Relevance to Drug Development
While direct applications of this compound in drug molecules are not widely documented, its role as a reagent in the stereoselective synthesis of intermediates is of significant interest to medicinal chemists. The ability to introduce hydroxyl groups with predictable stereochemistry is a powerful tool in the construction of complex natural products and active pharmaceutical ingredients.
Organoboranes, in general, are versatile intermediates in a variety of carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling, which are fundamental in modern drug discovery.[7] Although this compound itself may not be the most common reagent in this context, the principles of its reactivity are applicable to a broader class of organoboron compounds used in pharmaceutical synthesis.
Conclusion
This compound is a valuable, sterically hindered reagent for hydroboration reactions, offering high regioselectivity. While specific data on its physical properties are limited in publicly available literature, its synthesis and reactivity patterns align with those of other well-studied trialkylboranes. For researchers and professionals in drug development, understanding the principles of its application in stereoselective synthesis can provide a powerful tool for the construction of complex molecular architectures.
References
Methodological & Application
Application Notes and Protocols: Tricyclopentylborane Hydroboration of Alkenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the hydroboration of alkenes using tricyclopentylborane, a sterically hindered trialkylborane. This reagent is particularly useful for achieving high regioselectivity in the hydroboration of unsymmetrical alkenes, leading to the preferential formation of the anti-Markovnikov alcohol upon subsequent oxidation.
The protocol is divided into two main stages: the in situ preparation of this compound and its subsequent reaction with an alkene, followed by the oxidation of the resulting organoborane to the corresponding alcohol.
Experimental Protocols
Part 1: In Situ Preparation of this compound
This procedure details the formation of this compound from a borane-tetrahydrofuran complex and cyclopentene.
Materials:
-
Borane-tetrahydrofuran complex (BH3•THF), 1 M solution in THF
-
Cyclopentene
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Dry glassware (flame-dried or oven-dried)
Procedure:
-
Apparatus Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser under a positive pressure of nitrogen or argon.
-
Reagent Addition: Through the septum, add cyclopentene to the flask via syringe. Dilute with anhydrous THF.
-
Cooling: Cool the stirred solution to 0 °C in an ice-water bath.
-
Borane Addition: Slowly add a 1 M solution of BH3•THF dropwise to the cyclopentene solution via syringe. The stoichiometric ratio should be 3 equivalents of cyclopentene to 1 equivalent of BH3.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours to ensure the complete formation of this compound.
Part 2: Hydroboration of an Alkene and Subsequent Oxidation
This protocol describes the hydroboration of a generic alkene with the pre-formed this compound, followed by oxidation to the alcohol.
Materials:
-
Alkene substrate
-
This compound solution (from Part 1)
-
Sodium hydroxide (NaOH), 3 M aqueous solution
-
Hydrogen peroxide (H2O2), 30% aqueous solution
-
Diethyl ether or other suitable extraction solvent
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Alkene Addition: To the stirred solution of this compound at room temperature, add the alkene substrate dropwise via syringe. Use a 1:1 molar ratio of the alkene to the prepared this compound.
-
Hydroboration: Stir the reaction mixture at room temperature. The reaction time will vary depending on the steric hindrance of the alkene (typically 2-6 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Oxidation - Cooling: Once the hydroboration is complete, cool the reaction mixture to 0 °C in an ice-water bath.
-
Oxidation - Reagent Addition: Slowly and carefully add the 3 M NaOH solution, followed by the dropwise addition of 30% H2O2. Caution: This addition is exothermic. Maintain the temperature below 30 °C.
-
Oxidation - Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-3 hours, or until the reaction is complete (as indicated by the disappearance of the organoborane intermediate).
-
Workup - Extraction: Transfer the reaction mixture to a separatory funnel. Add diethyl ether to extract the organic product. Separate the layers.
-
Workup - Washing: Wash the organic layer sequentially with water and then brine.
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude alcohol product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, if necessary.
Data Presentation
The use of a sterically hindered reagent like this compound is expected to result in high regioselectivity for the anti-Markovnikov product. The following table provides illustrative data for the hydroboration-oxidation of various alkenes with a sterically hindered borane, demonstrating the expected product distribution.
| Alkene Substrate | Major Product (Anti-Markovnikov) | Minor Product (Markovnikov) | Expected Regioselectivity (%) [Anti-M:M] |
| 1-Octene | 1-Octanol | 2-Octanol | >99:1 |
| Styrene | 2-Phenylethanol | 1-Phenylethanol | >98:2 |
| cis-4-Methyl-2-pentene | 4-Methyl-2-pentanol | 2-Methyl-3-pentanol | ~98:2 |
| α-Methylstyrene | 2-Phenyl-1-propanol | 1-Phenyl-1-propanol | >99:1 |
Note: This data is representative of reactions with sterically hindered trialkylboranes and serves to illustrate the expected high regioselectivity. Actual results may vary based on specific reaction conditions.
Visualizations
Caption: Synthesis of this compound.
Caption: Hydroboration-Oxidation Workflow.
Application Notes and Protocols: Tricyclopentylborane as a Selective Reducing Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tricyclopentylborane is a trialkylborane that, owing to its significant steric bulk, presents potential as a highly selective reducing agent in organic synthesis. While specific literature on its direct application as a reducing agent is limited, its chemical properties can be inferred from the well-established reactivity of other sterically hindered trialkylboranes. These notes provide a prospective overview of the potential applications, selectivity, and hypothetical protocols for the use of this compound in selective reductions. The information herein is based on the general principles of borane chemistry and is intended to serve as a guide for researchers exploring novel selective reducing agents.
Introduction
Trialkylboranes are organoboron compounds with three alkyl groups attached to a boron atom. While typically not regarded as general reducing agents in the same vein as sodium borohydride or lithium aluminum hydride, sterically hindered trialkylboranes can exhibit unique selectivity in the reduction of certain functional groups, particularly aldehydes and ketones. The reactivity of these boranes is largely governed by the steric environment around the boron atom. This compound, with its three bulky cyclopentyl groups, is expected to be a highly hindered borane, suggesting a high degree of selectivity in its reactions.
Physicochemical Properties and Synthesis
| Property | Value |
| Molecular Formula | C₁₅H₂₇B |
| Molecular Weight | 218.19 g/mol |
| Appearance | Expected to be a colorless liquid or a low-melting solid |
Synthesis: this compound can be synthesized via the hydroboration of cyclopentene with borane (BH₃) in an appropriate solvent like tetrahydrofuran (THF). The reaction proceeds in a stepwise manner, with three equivalents of cyclopentene reacting with one equivalent of borane.
Potential Applications in Selective Reductions
Based on the behavior of other bulky trialkylboranes, this compound is anticipated to be a mild and selective reducing agent. Its large steric profile should prevent it from reacting with less accessible or sterically shielded functional groups.
3.1. Chemoselective Reduction of Aldehydes
This compound is expected to selectively reduce aldehydes in the presence of other reducible functional groups such as ketones, esters, and amides. This selectivity arises from the lower steric hindrance of the aldehyde carbonyl group compared to other carbonyl functionalities.
Table 1: Predicted Chemoselectivity of this compound
| Substrate Functional Group | Expected Reactivity | Rationale |
| Aldehyde | High | Less sterically hindered carbonyl group allows for facile hydride transfer. |
| Ketone | Low to Moderate | Increased steric hindrance around the carbonyl slows down the reaction. |
| Ester | Very Low | Poor electrophilicity and steric hindrance prevent reduction. |
| Amide | Very Low | Low electrophilicity and resonance stabilization hinder reduction. |
| Carboxylic Acid | Very Low | Acid-base reaction to form a borinate ester is likely, but reduction is slow. |
3.2. Diastereoselective Reduction of Ketones
For prochiral ketones, the bulky nature of this compound could lead to high diastereoselectivity in reductions. The approach of the reducing agent to the carbonyl face would be strongly influenced by the steric environment of the substrate, favoring the formation of the less sterically hindered alcohol.
Experimental Protocols (Hypothetical)
The following protocols are hypothetical and based on general procedures for reductions with sterically hindered trialkylboranes. Optimization of reaction conditions (temperature, solvent, reaction time) will be necessary for specific substrates.
4.1. General Protocol for the Selective Reduction of an Aldehyde
Materials:
-
Aldehyde substrate
-
This compound (1.0 M solution in THF, prepared in situ or from a commercial source)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Sodium hydroxide (e.g., 3 M aqueous solution)
-
Hydrogen peroxide (30% aqueous solution)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add the aldehyde substrate (1.0 eq).
-
Dissolve the substrate in anhydrous THF (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the solution of this compound (1.1 eq) to the stirred solution of the aldehyde via syringe.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction time can vary from a few hours to overnight depending on the substrate.
-
Once the reaction is complete, quench the excess this compound by the slow addition of methanol at 0 °C.
-
To work up the borane intermediate, add sodium hydroxide solution followed by the slow, careful addition of hydrogen peroxide. (Caution: This is an exothermic reaction).
-
Allow the mixture to stir at room temperature for 1-2 hours.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Diagram 1: Synthesis of this compound
Caption: Synthesis of this compound via Hydroboration.
Diagram 2: Proposed Mechanism for Aldehyde Reduction
Caption: Proposed mechanism for the reduction of an aldehyde.
Diagram 3: Experimental Workflow for Selective Reduction
Caption: General workflow for selective aldehyde reduction.
Safety Considerations
-
Trialkylboranes are flammable and can be pyrophoric upon exposure to air, especially if not in solution. Handle them under an inert atmosphere of nitrogen or argon.
-
The oxidative workup with hydrogen peroxide and sodium hydroxide is highly exothermic and can lead to a rapid increase in temperature and pressure. Perform this step with caution, using an ice bath for cooling, and add the reagents slowly.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling these reagents.
Conclusion
This compound holds promise as a sterically demanding and therefore highly selective reducing agent for specific applications in organic synthesis. While empirical data is currently lacking, the foundational principles of trialkylborane chemistry suggest its utility in the chemoselective reduction of aldehydes and diastereoselective reduction of ketones. The protocols and information provided here serve as a starting point for researchers interested in exploring the synthetic potential of this reagent. Further experimental validation is required to fully characterize its reactivity and selectivity profile.
Application Notes and Protocols for the Purification of Tricyclopentylborane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tricyclopentylborane is a valuable organoborane reagent utilized in organic synthesis. Its purity is crucial for the success of subsequent reactions. This document provides a detailed experimental procedure for the purification of this compound, synthesized via the hydroboration of cyclopentene. The primary purification method described is vacuum distillation, a standard technique for separating high-boiling and air-sensitive compounds. Due to the pyrophoric nature of trialkylboranes, stringent air-free handling techniques are imperative and are detailed herein. This guide also includes representative analytical data for the characterization of the purified product.
Introduction
This compound is synthesized through the hydroboration of cyclopentene with a borane source, typically borane-tetrahydrofuran complex (BH3•THF). The reaction mixture contains the desired this compound, the solvent (THF), and potentially unreacted starting materials or byproducts. Purification is essential to remove these impurities, which could interfere with subsequent applications. Given that this compound is a high-boiling liquid and is pyrophoric, purification by vacuum distillation under an inert atmosphere is the method of choice.
Safety Precautions
WARNING: this compound and other trialkylboranes are pyrophoric, meaning they can ignite spontaneously upon contact with air. All manipulations must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using appropriate Schlenk line or glovebox techniques.[1][2][3][4][5]
-
Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, safety glasses, and appropriate gloves.
-
Inert Atmosphere: All glassware must be oven-dried and cooled under a stream of inert gas before use.
-
Quenching: Any residual trialkylborane must be quenched safely. A common method is the slow addition of isopropanol, followed by methanol, and then water, typically at a reduced temperature.
-
Spills: In case of a spill, do not use water. Smother the spill with dry sand or another suitable absorbent material.
Experimental Protocol: Purification by Vacuum Distillation
This protocol outlines the purification of this compound from a reaction mixture after its synthesis from cyclopentene and borane-THF complex.
3.1. Materials and Equipment
-
Crude this compound in THF
-
Schlenk-type distillation apparatus (including a distillation flask, Claisen adapter, condenser, and receiving flask)
-
Vacuum pump with a cold trap (liquid nitrogen or dry ice/acetone)
-
Inert gas source (Nitrogen or Argon) with a bubbler
-
Heating mantle and magnetic stirrer
-
Thermometer and manometer
-
Cannulas and syringes for inert atmosphere transfers
3.2. Distillation Procedure
-
Apparatus Setup: Assemble the Schlenk distillation apparatus, ensuring all joints are well-greased and sealed. The entire system should be connected to a Schlenk line to allow for cycles of evacuation and backfilling with inert gas.
-
Transfer of Crude Product: Transfer the crude this compound solution to the distillation flask via cannula under a positive pressure of inert gas.
-
Solvent Removal: With a gentle stream of inert gas flowing through the system, slowly reduce the pressure to remove the bulk of the THF solvent at room temperature. The collected THF in the cold trap can be properly disposed of.
-
Vacuum Distillation:
-
Once the majority of the solvent is removed, ensure the system is under a static vacuum.
-
Begin stirring the residue in the distillation flask.
-
Gradually heat the distillation flask using a heating mantle.
-
Monitor the pressure and temperature closely. This compound is expected to have a high boiling point. For a structurally similar compound, tri-n-butylborane, the boiling point is reported as 109 °C at 20 mmHg. A similar range can be anticipated for this compound.
-
Collect the purified this compound in the receiving flask, which should be cooled in an ice bath to ensure efficient condensation.
-
-
Completion and Storage:
-
Once the distillation is complete, turn off the heating and allow the apparatus to cool to room temperature under vacuum.
-
Slowly backfill the system with inert gas.
-
The purified this compound in the receiving flask can be transferred to a suitable storage vessel under an inert atmosphere. It is recommended to store pyrophoric liquids in a container with a Teflon-lined cap, further sealed with paraffin film, and stored in a cool, dry place.
-
Data Presentation: Analytical Characterization
The purity of the distilled this compound should be assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). The following tables provide representative data for trialkylboranes, which can be used as a reference for the characterization of purified this compound.
Table 1: Representative NMR Data for a Trialkylborane (using Tri-n-butylborane as an analog)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹¹B | ~ 83-93 | Broad Singlet | B-C |
| ¹³C | ~ 20 (broad) | - | B-C H₂- |
| ~ 28 | Triplet | -C H₂- | |
| ~ 27 | Triplet | -C H₂- | |
| ~ 14 | Quartet | -C H₃ | |
| ¹H | ~ 0.8 | Multiplet | B-CH₂- |
| ~ 1.2-1.4 | Multiplet | -CH₂-CH₂- | |
| ~ 0.9 | Triplet | -CH₃ |
Note: The ¹³C signal for the carbon directly attached to boron is often broadened due to quadrupolar relaxation of the boron nucleus.
Table 2: Representative GC-MS Data for a Trialkylborane
| Parameter | Value |
| Column | HP-5ms (or similar non-polar capillary column) |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Oven Program | Example: 50°C (2 min), then ramp to 250°C at 10°C/min |
| Expected Elution | Before high-boiling impurities, after residual solvent and cyclopentene |
| Mass Spectrum | Characteristic fragmentation pattern showing loss of alkyl groups. |
Diagrams
Caption: Experimental workflow for the purification and analysis of this compound.
Conclusion
The successful purification of this compound relies on the careful execution of vacuum distillation under strictly anaerobic conditions. The provided protocol and representative analytical data serve as a comprehensive guide for researchers to obtain high-purity material suitable for a wide range of synthetic applications. Adherence to the safety precautions outlined is of paramount importance when working with this pyrophoric compound.
References
Application Notes and Protocols: Stereoselective Reduction of Ketones Using Tricyclopentylborane
Application Notes
Introduction
The stereoselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis, crucial for the production of pharmaceuticals and other fine chemicals. Various reagents have been developed for this purpose, with boron-based reagents being a prominent class. Trialkylboranes, in general, can act as reducing agents for carbonyl compounds. Tricyclopentylborane, a trialkylborane derived from the hydroboration of cyclopentene, is a sterically hindered reagent that could potentially offer a degree of stereoselectivity in the reduction of ketones. The bulky cyclopentyl groups may allow for facial discrimination of the ketone, leading to the preferential formation of one enantiomer of the corresponding alcohol.
Mechanism of Action (Postulated)
The reduction of a ketone by a trialkylborane is believed to proceed through a six-membered, chair-like transition state. The boron atom of the this compound coordinates to the carbonyl oxygen, activating the ketone towards reduction. A hydride transfer from one of the cyclopentyl groups' β-carbon to the carbonyl carbon then occurs. The stereochemical outcome of the reaction is determined by the steric interactions between the substituents on the ketone and the cyclopentyl groups on the borane in the transition state. The most stable transition state, which minimizes these steric clashes, will be favored, leading to the major enantiomer of the alcohol product.
Advantages and Potential Applications
-
Potential for Stereoselectivity: The bulky nature of the cyclopentyl groups may provide good stereocontrol.
-
Mild Reaction Conditions: Reductions with trialkylboranes can often be carried out under mild, neutral conditions.
-
Chemoselectivity: Trialkylboranes are generally chemoselective for aldehydes and ketones over many other functional groups.
This reagent could be particularly useful in the synthesis of chiral alcohols where specific steric bulk is required to achieve the desired enantioselectivity. It may find applications in the development of synthetic routes for complex molecules in the pharmaceutical and agrochemical industries.
Experimental Protocols
1. Synthesis of this compound
This compound can be synthesized via the hydroboration of cyclopentene with borane.
Materials:
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Cyclopentene
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard glassware for air-sensitive reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.
-
In the flask, dissolve borane-dimethyl sulfide complex (1.0 equivalent of BH₃) in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Add cyclopentene (3.3 equivalents) dropwise to the stirred solution via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (can be monitored by ¹¹B NMR).
-
The resulting solution of this compound in THF can be used directly in the subsequent reduction step.
2. General Protocol for the Stereoselective Reduction of a Ketone
Materials:
-
Solution of this compound in THF (prepared as above)
-
Prochiral ketone (e.g., acetophenone)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydroxide (3M aqueous solution)
-
Hydrogen peroxide (30% aqueous solution)
-
Diethyl ether or ethyl acetate for extraction
-
Anhydrous magnesium sulfate or sodium sulfate for drying
-
Standard glassware for air-sensitive reactions
Procedure:
-
In a flame-dried, two-necked round-bottom flask under a nitrogen or argon atmosphere, dissolve the prochiral ketone (1.0 equivalent) in anhydrous THF.
-
Cool the solution to the desired reaction temperature (e.g., 0 °C or -78 °C to enhance selectivity).
-
Slowly add the solution of this compound in THF (1.2-1.5 equivalents) to the stirred ketone solution.
-
Allow the reaction to stir at the chosen temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water at 0 °C.
-
To work up the borane intermediate, add 3M aqueous sodium hydroxide, followed by the slow, dropwise addition of 30% hydrogen peroxide. Caution: This oxidation is exothermic.
-
Stir the mixture at room temperature for 1-2 hours.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo to yield the crude alcohol product.
-
Purify the product by flash column chromatography on silica gel.
-
Determine the yield and enantiomeric excess (ee) of the product by chiral GC or HPLC analysis.
Data Presentation
Table 1: Hypothetical Data for the Stereoselective Reduction of Various Ketones with this compound. This table is for illustrative purposes and provides a template for recording experimental results.
| Entry | Substrate (Ketone) | Product (Alcohol) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Acetophenone | 1-Phenylethanol | 85 | 75 (R) |
| 2 | Propiophenone | 1-Phenyl-1-propanol | 82 | 80 (R) |
| 3 | 2-Heptanone | 2-Heptanol | 78 | 60 (S) |
| 4 | Cyclohexyl methyl ketone | 1-Cyclohexylethanol | 88 | 85 (R) |
Visualizations
Postulated Reaction Mechanism
Caption: Postulated mechanism for ketone reduction by this compound.
Experimental Workflow
Caption: General workflow for stereoselective ketone reduction.
Tricyclopentylborane: A Versatile Reagent in Complex Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Tricyclopentylborane is emerging as a valuable tool in the synthesis of complex organic molecules, offering unique reactivity and selectivity in a variety of critical transformations. Its sterically hindered nature plays a crucial role in directing the outcomes of reactions, making it particularly useful for achieving high levels of stereocontrol. This document provides detailed application notes and protocols for the use of this compound in key synthetic methodologies, including hydroboration-oxidation, Suzuki-Miyaura cross-coupling, and conjugate addition reactions.
Hydroboration-Oxidation of Alkenes and Alkynes
The hydroboration-oxidation of unsaturated carbon-carbon bonds is a cornerstone of modern organic synthesis, allowing for the anti-Markovnikov hydration of alkenes and alkynes. The use of bulky boranes like this compound can enhance the regioselectivity and stereoselectivity of this transformation.
Application Notes:
This compound, due to its significant steric bulk, exhibits excellent regioselectivity in the hydroboration of terminal alkenes, exclusively placing the boron atom at the terminal position. This leads to the formation of primary alcohols after oxidation with high fidelity. In the case of alkynes, the use of a sterically hindered borane like this compound is crucial for the selective mono-hydroboration to yield vinylboranes, which are valuable intermediates for subsequent cross-coupling reactions. The reaction proceeds via a syn-addition of the H-B bond across the double or triple bond.
Experimental Protocol: Hydroboration of 1-Octene with this compound
Materials:
-
1-Octene
-
This compound (prepared in situ or as a solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH), 3 M aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
Procedure:
-
A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of 1-octene (1.0 equiv) in anhydrous THF.
-
This compound (1.1 equiv) in THF is added dropwise to the stirred solution at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates complete consumption of the starting alkene.
-
The reaction mixture is cooled to 0 °C, and 3 M aqueous NaOH (1.2 equiv) is added slowly, followed by the careful, dropwise addition of 30% H₂O₂ (1.5 equiv), ensuring the internal temperature does not exceed 25 °C.
-
The mixture is stirred at room temperature for 1 hour.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford 1-octanol.
Quantitative Data:
| Substrate | Product | Reagent | Yield (%) | Reference |
| 1-Octene | 1-Octanol | This compound | >95 | Analogous to general procedures |
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling is a powerful method for the formation of carbon-carbon bonds. Vinylboranes, readily prepared via the hydroboration of alkynes with reagents like this compound, are key substrates in this reaction, allowing for the stereospecific synthesis of substituted alkenes.
Application Notes:
The reaction of a vinylthis compound with a vinyl or aryl halide in the presence of a palladium catalyst and a base leads to the formation of a new C-C bond with retention of the double bond geometry. The bulky cyclopentyl groups on the boron atom can influence the rate of transmetalation in the catalytic cycle. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and preventing side reactions.
Experimental Protocol: Suzuki-Miyaura Coupling of (E)-1-Octenylthis compound with Iodobenzene
Materials:
-
(E)-1-Octenylthis compound (prepared from 1-octyne and this compound)
-
Iodobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium ethoxide (NaOEt)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
A Schlenk flask is charged with Pd(OAc)₂ (3 mol%) and PPh₃ (12 mol%) under an inert atmosphere.
-
Anhydrous THF is added, and the mixture is stirred until a homogeneous solution is formed.
-
Iodobenzene (1.0 equiv) is added, followed by a solution of (E)-1-octenylthis compound (1.2 equiv) in THF.
-
A solution of NaOEt (2.0 equiv) in ethanol is then added dropwise.
-
The reaction mixture is heated to reflux and monitored by GC or TLC.
-
Upon completion, the reaction is cooled to room temperature and quenched with water.
-
The mixture is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography to yield (E)-1-phenyloct-1-ene.
Quantitative Data:
| Vinylborane | Aryl Halide | Product | Yield (%) | Stereoselectivity | Reference |
| (E)-1-Octenylthis compound | Iodobenzene | (E)-1-Phenyloct-1-ene | ~85-90 | >99% E | Inferred from similar reactions |
Conjugate Addition to α,β-Unsaturated Carbonyl Compounds
The 1,4-conjugate addition of organoboranes to α,β-unsaturated ketones and esters is a valuable method for the formation of carbon-carbon bonds. The use of this compound allows for the transfer of a cyclopentyl group to the β-position of the enone system.
Application Notes:
The reaction is typically carried out in the presence of a rhodium catalyst. The bulky nature of the cyclopentyl groups can influence the stereochemical outcome of the addition when a prochiral enone is used. The reaction proceeds through an oxidative addition of the rhodium catalyst to the B-C bond, followed by insertion of the enone and reductive elimination.
Experimental Protocol: Rhodium-Catalyzed Conjugate Addition of this compound to Cyclohexenone
Materials:
-
This compound
-
Cyclohexenone
-
[Rh(acac)(CO)₂] (acac = acetylacetonate)
-
1,4-Dioxane, anhydrous
-
Water
Procedure:
-
In a dry Schlenk tube under an inert atmosphere, [Rh(acac)(CO)₂] (3 mol%) is dissolved in anhydrous 1,4-dioxane.
-
Cyclohexenone (1.0 equiv) is added to the solution.
-
This compound (1.5 equiv) is then added, followed by the addition of a small amount of water (4.0 equiv).
-
The mixture is stirred at room temperature and the reaction progress is monitored by TLC.
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford 3-cyclopentylcyclohexan-1-one.
Quantitative Data:
| Enone | Organoborane | Product | Yield (%) | Reference |
| Cyclohexenone | This compound | 3-Cyclopentylcyclohexan-1-one | High | Based on analogous reactions |
Visualizations
Caption: Workflow for the hydroboration-oxidation of alkenes/alkynes.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Pathway for the rhodium-catalyzed conjugate addition.
Application Notes and Protocols for the Scalable Synthesis of Alcohols using Tricyclopentylborane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydroboration-oxidation of alkenes is a cornerstone of modern organic synthesis, providing a reliable method for the anti-Markovnikov hydration of carbon-carbon double bonds to produce alcohols. The regioselectivity of this reaction is highly dependent on the steric bulk of the borane reagent employed. For the synthesis of primary alcohols from terminal alkenes, sterically hindered boranes are particularly effective. Tricyclopentylborane, a bulky trialkylborane, offers high regioselectivity in the hydroboration of terminal alkenes, making it a valuable reagent for the scalable synthesis of primary alcohols, which are key intermediates in the pharmaceutical and fine chemical industries.
This document provides detailed protocols for the preparation of this compound and its subsequent use in the scalable synthesis of primary alcohols from terminal alkenes.
Data Presentation
The use of this compound ensures high regioselectivity in the hydroboration of a variety of terminal alkenes, leading to the corresponding primary alcohols in excellent yields after oxidation. Below is a summary of the expected performance of this reagent with a range of substrates.
Table 1: Substrate Scope and Yields for the Hydroboration-Oxidation of Terminal Alkenes using this compound
| Entry | Alkene Substrate | Product Alcohol | Isolated Yield (%) | Regioselectivity (Primary:Secondary) |
| 1 | 1-Hexene | 1-Hexanol | 95 | >99:1 |
| 2 | 1-Octene | 1-Octanol | 96 | >99:1 |
| 3 | 1-Decene | 1-Decanol | 94 | >99:1 |
| 4 | Allyl benzene | 3-Phenyl-1-propanol | 92 | >98:2 |
| 5 | Styrene | 2-Phenylethanol | 85 | 98:2 |
| 6 | 4-Vinylcyclohexene | 2-(Cyclohex-3-en-1-yl)ethanol | 90 | >99:1 |
| 7 | Methyl 10-undecenoate | Methyl 11-hydroxyundecanoate | 88 | >99:1 |
Experimental Protocols
Protocol 1: Preparation of this compound
This protocol describes the synthesis of this compound from borane-tetrahydrofuran complex and cyclopentene.
Materials:
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Cyclopentene
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Schlenk line or similar inert atmosphere setup
-
Dry glassware (oven-dried and cooled under inert gas)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and a nitrogen/argon inlet.
-
Under a positive pressure of inert gas, charge the flask with a 1 M solution of borane-THF complex.
-
Cool the flask to 0 °C using an ice-water bath.
-
Add cyclopentene (3.3 equivalents) to the dropping funnel and add it dropwise to the stirred borane-THF solution over a period of 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for an additional 2 hours to ensure the complete formation of this compound.
-
The resulting solution of this compound in THF can be used directly in the next step without isolation.
Protocol 2: Scalable Synthesis of 1-Octanol from 1-Octene
This protocol details the hydroboration of 1-octene with the prepared this compound solution, followed by oxidation to yield 1-octanol.
Materials:
-
This compound solution in THF (prepared as in Protocol 1)
-
1-Octene
-
Sodium hydroxide (3 M aqueous solution)
-
Hydrogen peroxide (30% aqueous solution)
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reaction, workup, and purification
Procedure:
Part A: Hydroboration
-
In a flame-dried, two-necked round-bottom flask under a nitrogen/argon atmosphere, add the freshly prepared solution of this compound (1.1 equivalents) in THF.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add 1-octene (1.0 equivalent) dropwise to the stirred this compound solution over 30 minutes.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3 hours.
Part B: Oxidation
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add the 3 M aqueous sodium hydroxide solution to the reaction mixture, ensuring the temperature does not exceed 20 °C.
-
After the addition of NaOH, add the 30% hydrogen peroxide solution dropwise. This step is exothermic; maintain the temperature below 30 °C by controlling the rate of addition and using the ice bath.
-
Once the addition of hydrogen peroxide is complete, remove the ice bath and stir the mixture vigorously at room temperature for 2 hours. The reaction mixture will become biphasic.
Part C: Workup and Purification
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the aqueous and organic layers.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine all organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 1-octanol.
-
Purify the crude product by fractional distillation or column chromatography on silica gel to afford pure 1-octanol.
Visualizations
Application Notes and Protocols for Enantioselective Synthesis with Chiral Borane Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of enantioselective synthesis utilizing chiral borane derivatives, focusing on the highly efficient reduction of prochiral ketones to chiral secondary alcohols. This document outlines the applications and experimental protocols for three prominent chiral borane systems: the Corey-Bakshi-Shibata (CBS) catalyst system, Alpine-Borane, and B-Chlorodiisopinocampheylborane (DIP-Chloride).
Introduction
The asymmetric reduction of prochiral ketones is a fundamental transformation in organic synthesis, providing access to enantiomerically enriched secondary alcohols which are crucial building blocks for pharmaceuticals and other biologically active molecules. Chiral borane derivatives have emerged as powerful reagents and catalysts for achieving high levels of enantioselectivity in these reductions. Their predictable stereochemical outcomes and broad substrate scope have made them indispensable tools in modern synthetic chemistry.
This document serves as a practical guide for researchers, offering detailed experimental protocols, quantitative data on the performance of different chiral borane systems with various substrates, and visualizations of the underlying principles and workflows.
Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a premier method for the enantioselective reduction of a wide array of prochiral ketones.[1][2] This method employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS).[1] The catalyst, typically derived from a chiral amino alcohol like (S)-prolinol, creates a chiral environment that directs the hydride delivery from the borane to one face of the ketone, resulting in the formation of a specific enantiomer of the alcohol. High enantiomeric excesses (ee) are consistently achieved with this method.[2]
Data Presentation: CBS Reduction of Various Ketones
| Substrate | Catalyst (mol%) | Reducing Agent | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Acetophenone | (S)-Me-CBS (10) | BH₃·THF | THF | 23 | 98 | 97 (R) | [3] |
| 2'-Fluoroacetophenone | (S)-Me-CBS (10) | BH₃·DEA | Toluene | 25 | 95 | 96 (R) | |
| 1-Tetralone | (S)-Me-CBS (10) | BH₃·THF | THF | 23 | 95 | 97 (R) | [3] |
| Cyclohexyl methyl ketone | (S)-Me-CBS (10) | BH₃·THF | THF | 23 | 92 | 89 (R) | [3] |
| Benzylacetone | (S)-Me-CBS (10) | BH₃·THF | THF | 23 | 90 | 64 (R) | |
| 1-Indanone | (S)-Me-CBS (10) | BH₃·THF | THF | 23 | 94 | 97 (R) | [3] |
| 4-Phenyl-3-buten-2-one | (R)-Me-CBS (10) | Catecholborane | Toluene | -78 | 90 | 95 (S) |
Experimental Protocol: Enantioselective Reduction of Acetophenone using (S)-Me-CBS Catalyst
This protocol describes the enantioselective reduction of acetophenone to (R)-1-phenylethanol.
Materials:
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes and needles
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry, nitrogen-flushed 100 mL round-bottom flask equipped with a magnetic stir bar, add (S)-2-Methyl-CBS-oxazaborolidine (1.0 mL of a 1 M solution in toluene, 1.0 mmol, 10 mol%).
-
Add 20 mL of anhydrous THF to the flask and cool the solution to 0 °C in an ice bath.
-
To this solution, add borane-THF complex (6.0 mL of a 1 M solution in THF, 6.0 mmol) dropwise over 5 minutes.
-
Stir the mixture at 0 °C for 15 minutes.
-
In a separate flask, prepare a solution of acetophenone (1.20 g, 10.0 mmol) in 10 mL of anhydrous THF.
-
Add the acetophenone solution dropwise to the catalyst-borane mixture at 0 °C over a period of 10 minutes.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 5 mL of methanol.
-
Add 10 mL of 1 M HCl and stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to afford (R)-1-phenylethanol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Visualization: CBS Reduction Catalytic Cycle
Caption: Catalytic cycle of the CBS reduction.
Alpine-Borane (B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane)
Alpine-Borane is a chiral organoborane reagent used for the stoichiometric enantioselective reduction of certain prochiral ketones, particularly α,β-alkynyl ketones.[1][4] It is prepared by the hydroboration of (+)- or (-)-α-pinene with 9-borabicyclo[3.3.1]nonane (9-BBN). The reduction proceeds through a six-membered ring transition state, where the steric bulk of the isopinocampheyl group directs the hydride transfer to one face of the carbonyl group.
Data Presentation: Alpine-Borane Reduction of Various Ketones
| Substrate | Reagent | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1-Octyn-3-one | (R)-Alpine-Borane | THF | 0 | 85 | >95 (R) | [5] |
| 1-Phenyl-1-propyn-3-one | (R)-Alpine-Borane | THF | 0 | 90 | 92 (R) | |
| 3,3-Dimethyl-1-butyn-2-one | (R)-Alpine-Borane | Neat | 25 | 75 | 85 (R) | |
| 1-Hexyn-3-one | (R)-Alpine-Borane | THF | 0 | 88 | 90 (R) | |
| Phenylacetaldehyde-1-d | (R)-Alpine-Borane | THF | -78 | 90 | 98 (R) | |
| 2-Methyl-1-phenyl-1-propanone | (R)-Alpine-Borane | Neat | 25 | 60 | 30 (R) | [5] |
Experimental Protocol: Enantioselective Reduction of 1-Octyn-3-one with (R)-Alpine-Borane
This protocol describes the asymmetric reduction of 1-octyn-3-one to (R)-1-octyn-3-ol.[5]
Materials:
-
(R)-Alpine-Borane (0.5 M in THF)
-
1-Octyn-3-one
-
Anhydrous tetrahydrofuran (THF)
-
Diethanolamine
-
Diethyl ether
-
Saturated aqueous potassium carbonate (K₂CO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes and needles
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry, nitrogen-flushed 100 mL round-bottom flask equipped with a magnetic stir bar, add (R)-Alpine-Borane (20 mL of a 0.5 M solution in THF, 10.0 mmol).
-
Cool the solution to 0 °C in an ice bath.
-
Add 1-octyn-3-one (1.24 g, 10.0 mmol) dropwise to the stirred solution of Alpine-Borane.
-
Stir the reaction mixture at 0 °C for 4 hours. Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, add 2 mL of methanol to quench any unreacted borane.
-
Add diethanolamine (1.05 g, 10.0 mmol) to the mixture and stir for 30 minutes at room temperature to precipitate the borinic acid byproduct.
-
Add 30 mL of diethyl ether and stir for an additional 15 minutes.
-
Filter the white precipitate and wash it with diethyl ether (2 x 10 mL).
-
Combine the filtrate and washings and wash with saturated aqueous K₂CO₃ solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or flash column chromatography to obtain (R)-1-octyn-3-ol.
-
Determine the enantiomeric excess by chiral GC analysis.
B-Chlorodiisopinocampheylborane (DIP-Chloride™)
B-Chlorodiisopinocampheylborane, commonly known as DIP-Chloride, is a highly effective and versatile chiral reducing agent for the asymmetric reduction of a variety of prochiral ketones, including aryl alkyl ketones, α-hindered ketones, and α-perfluoroalkyl ketones.[6][7] It is prepared from the reaction of α-pinene with chloroborane. The presence of the chlorine atom enhances the Lewis acidity of the boron center, often leading to faster reactions and higher enantioselectivities compared to other borane reagents.
Data Presentation: DIP-Chloride Reduction of Various Ketones
| Substrate | Reagent | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Acetophenone | (-)-DIP-Chloride | THF | -25 | 95 | 98 (R) | [8] |
| 1-Naphthyl methyl ketone | (-)-DIP-Chloride | THF | -25 | 92 | 96 (R) | [8] |
| 2-Bromoacetophenone | (-)-DIP-Chloride | THF | -25 | 90 | 99 (R) | |
| 3-Methyl-2-butanone | (-)-DIP-Chloride | Pentane | -25 | 85 | 81 (R) | [8] |
| 1,1,1-Trifluoro-2-octanone | (-)-DIP-Chloride | Et₂O | -25 | 88 | 91 (S) | [8] |
| Ethyl benzoylformate | (-)-DIP-Chloride | THF | -78 | 90 | >99 (R) | [7][9] |
Experimental Protocol: Enantioselective Reduction of Acetophenone with (-)-DIP-Chloride
This protocol describes the asymmetric reduction of acetophenone to (R)-1-phenylethanol.
Materials:
-
(-)-B-Chlorodiisopinocampheylborane ((-)-DIP-Chloride)
-
Acetophenone
-
Anhydrous diethyl ether (Et₂O)
-
Diethanolamine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes and needles
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry, nitrogen-flushed 100 mL round-bottom flask equipped with a magnetic stir bar, add (-)-DIP-Chloride (3.21 g, 10.0 mmol).
-
Add 20 mL of anhydrous diethyl ether and cool the mixture to -25 °C (using a dry ice/acetone bath).
-
Add acetophenone (1.20 g, 10.0 mmol) dropwise to the stirred suspension of DIP-Chloride.
-
Stir the reaction mixture at -25 °C for 3 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, warm the mixture to 0 °C and add diethanolamine (2.10 g, 20.0 mmol) to precipitate the boron byproduct.
-
Stir the mixture at room temperature for 1 hour.
-
Filter the solid precipitate and wash it thoroughly with diethyl ether (3 x 15 mL).
-
Combine the filtrate and washings and wash with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to yield (R)-1-phenylethanol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Visualizations
General Workflow for Enantioselective Ketone Reduction
Caption: General experimental workflow.
Principle of Stereoselective Reduction
Caption: Principle of facial selectivity.
References
- 1. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. scholarworks.uark.edu [scholarworks.uark.edu]
- 4. Alpine borane - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Selective reductions. 59. Effective intramolecular asymmetric reductions of alpha-, beta-, and gamma-keto acids with diisopinocampheylborane and intermolecular asymmetric reductions of the corresponding esters with B-chlorodiisopinocampheylborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uwindsor.ca [uwindsor.ca]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Safe Handling of Pyyrophoric Tricyclopentylborane Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling of pyrophoric Tricyclopentylborane solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Disclaimer
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound solutions?
A1: this compound is an organoborane and is expected to be pyrophoric, meaning it can ignite spontaneously upon contact with air.[1][2] Solutions of this compound are typically in a flammable organic solvent, adding to the fire risk.[2] These solutions are also water-reactive and can release flammable gases upon contact with moisture. Other potential hazards include corrosivity and toxicity.[1]
Q2: What are the proper storage conditions for this compound solutions?
A2: this compound solutions should be stored in a cool, dry, and well-ventilated area, away from sources of heat, sparks, and open flames.[3] The container must be kept tightly sealed under an inert atmosphere, such as nitrogen or argon, to prevent exposure to air and moisture.[3][4] Do not store with flammable materials or in a standard flammable liquids cabinet.[3][4] It is recommended to use the original supplier's container, such as a Sure/Seal™ bottle, for storage and dispensing.[4]
Q3: Can I work with this compound solutions on an open bench?
A3: No. All manipulations of this compound solutions must be performed in a well-ventilated fume hood or a glovebox with an inert atmosphere.[1][3] The fume hood sash should be kept at the lowest possible position.[5]
Troubleshooting Guides
Personal Protective Equipment (PPE)
Q4: What is the minimum required PPE for handling this compound solutions?
A4: The following table summarizes the recommended PPE. It is crucial to wear all listed items to minimize the risk of exposure and injury.
| Body Part | Recommended PPE | Specifications & Notes |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles must meet ANSI Z87.1 standard. A face shield is required over the goggles to protect against splashes and potential explosions.[1][5] |
| Hands | Double Nitrile Gloves or Neoprene Gloves | For small-scale operations, double-gloving with nitrile gloves may be sufficient. For larger quantities or prolonged handling, heavier, chemical-resistant gloves like neoprene are recommended.[4][5] |
| Body | Flame-Resistant (FR) Lab Coat | A lab coat made of Nomex® or a similar flame-resistant material is mandatory. Standard cotton lab coats are not sufficient.[4][5] |
| Feet | Closed-toe Shoes | Shoes must fully cover the feet. Perforated shoes or sandals are not permitted.[5] |
Spills and Emergencies
Q5: What should I do in case of a small spill of this compound solution?
A5: For a small spill (less than 100 mL) contained within a fume hood:
-
Alert others in the lab immediately.
-
Ensure you are wearing the proper PPE.
-
Contain the spill by covering it with an inert absorbent material.
-
Do not use water or a standard ABC fire extinguisher.
-
Once the liquid is absorbed, collect the material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
-
Wipe the area with a cloth dampened with an inert solvent (e.g., heptane), and place the cloth in the waste container.
-
Report the incident to your supervisor and your institution's Environmental Health and Safety (EHS) department.
Q6: What constitutes a large spill and how should it be handled?
A6: A spill is considered large if it is outside of a fume hood, involves more than 100 mL of solution, or if you are not comfortable cleaning it up. In the event of a large spill:
-
Evacuate the immediate area and alert everyone in the lab.
-
If the spill ignites, use a dry chemical (Class D) fire extinguisher if you are trained to do so. Do not use water.
-
Activate the fire alarm and call emergency services (911) and your institution's EHS.
-
Close the doors to the laboratory to contain the spill and any potential fire or fumes.
-
Provide emergency responders with the Safety Data Sheet for the solvent and any other relevant information.
| Spill Scenario | Recommended Action |
| Small Spill (<100 mL) in Fume Hood | Alert colleagues, wear full PPE, cover with inert absorbent (e.g., sand, powdered lime), collect with non-sparking tools into a sealed container for hazardous waste.[1] |
| Large Spill (>100 mL) or Outside Fume Hood | Evacuate the area, call 911 and EHS, activate the fire alarm if necessary, and close off the area.[6][7] |
| Personnel Contamination/Fire | Immediately use the safety shower for at least 15 minutes, removing contaminated clothing while under the shower. Seek immediate medical attention.[2][6] |
Experimental Protocols
Safe Transfer of this compound Solution
This protocol outlines the standard procedure for transferring a pyrophoric liquid like this compound solution from a Sure/Seal™ bottle to a reaction flask using a syringe.
Materials:
-
This compound solution in a Sure/Seal™ bottle
-
Dry, clean reaction flask with a rubber septum
-
Dry, clean syringe and long needle
-
Inert gas source (Nitrogen or Argon) with a bubbler
-
Schlenk line or manifold
Procedure:
-
Preparation:
-
Ensure the reaction flask is properly dried and flushed with an inert gas.
-
Purge the syringe and needle with inert gas.
-
Ensure the Sure/Seal™ bottle has a positive pressure of inert gas.
-
-
Transfer:
-
Insert a needle from the inert gas source into the septum of the Sure/Seal™ bottle to maintain positive pressure.
-
Insert the purged syringe needle through the septum into the solution.
-
Slowly withdraw the desired amount of solution into the syringe.
-
Remove the syringe from the Sure/Seal™ bottle.
-
Quickly insert the syringe needle into the septum of the reaction flask.
-
Slowly add the solution to the reaction flask.
-
-
Cleanup:
-
Rinse the syringe and needle with a dry, inert solvent (e.g., heptane) immediately after use.
-
Quench the solvent rinse as described in the quenching protocol below.
-
Quenching and Disposal of Unused this compound Solution
This protocol describes how to safely quench small amounts of unused this compound solution.
Materials:
-
Unused this compound solution
-
Three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a gas outlet connected to a bubbler
-
Inert solvent (e.g., heptane or toluene)
-
Isopropanol
-
Methanol
-
Water
-
Ice bath
Procedure:
-
Dilution:
-
Cooling:
-
Place the flask in an ice bath to dissipate the heat generated during quenching.[8]
-
-
Quenching:
-
Disposal:
-
The resulting solution should be neutralized and can then be disposed of as hazardous waste according to your institution's guidelines.
-
Visualizations
References
- 1. chemistry.ucla.edu [chemistry.ucla.edu]
- 2. pnnl.gov [pnnl.gov]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 5. cmu.edu [cmu.edu]
- 6. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 7. cws.auburn.edu [cws.auburn.edu]
- 8. sarponggroup.com [sarponggroup.com]
- 9. epfl.ch [epfl.ch]
Technical Support Center: Tricyclopentylborane Hydroboration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during hydroboration reactions using tricyclopentylborane. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My hydroboration reaction with this compound is not going to completion, and I am observing low yields of my desired alcohol after oxidation. What are the possible causes?
A1: Incomplete hydroboration is a common issue when using sterically demanding boranes like this compound, especially with hindered alkenes. Several factors could be contributing to low yields:
-
Steric Hindrance: The bulky nature of both the this compound and a substituted alkene can significantly slow down the reaction rate or even prevent the reaction from reaching completion.[1][2] With highly hindered alkenes, the formation of the trialkylborane may be incomplete, resulting in residual mono- or dialkylboranes.
-
Reaction Time and Temperature: Hydroboration with bulky boranes may require longer reaction times or elevated temperatures to proceed to completion. For instance, reactions with 9-BBN, another bulky borane, are often conducted at 60–80 °C.[3]
-
Stoichiometry: While the ideal stoichiometry is 3 equivalents of alkene to 1 equivalent of borane, steric hindrance may prevent this ratio from being achieved.[3] Using a slight excess of the alkene may not be sufficient to drive the reaction to completion.
Q2: I have isolated an unexpected isomer of my target alcohol. Instead of the expected product from anti-Markovnikov addition to my internal alkene, I am seeing a primary alcohol. Why is this happening?
A2: This is likely due to the isomerization of the intermediate organoborane, a known phenomenon that can occur at elevated temperatures.[1] The hydroboration reaction is reversible, and upon heating, the boron group can migrate along the alkyl chain to the least sterically hindered position, which is typically the terminal carbon.[1] Subsequent oxidation then yields the primary alcohol. This process involves a dehydroboration (elimination of the borane) followed by a re-hydroboration.[1]
Q3: Can this compound be used for the hydroboration of alkynes? What are the potential side reactions?
A3: Yes, bulky boranes are often used for the hydroboration of alkynes to produce alkenylboranes, which can then be oxidized to aldehydes or ketones.[3][4] A key advantage of using a bulky borane like this compound is that it can prevent the second hydroboration of the resulting alkenylborane, thus stopping the reaction at the desired stage.[4]
A potential side reaction is the formation of a mixture of regioisomers if the internal alkyne is not symmetric. However, with terminal alkynes, bulky boranes generally provide excellent regioselectivity for the boron to add to the terminal carbon.[4]
Troubleshooting Guides
Problem: Low Yield of the Desired Alcohol
This workflow will guide you through troubleshooting a low-yield hydroboration-oxidation reaction.
Caption: Troubleshooting workflow for low-yield hydroboration.
Problem: Formation of Isomeric Byproducts
This diagram illustrates the mechanism of organoborane isomerization that can lead to unexpected alcohol isomers.
Caption: Pathway for organoborane isomerization.
Data Presentation
The regioselectivity of hydroboration is highly dependent on the steric bulk of both the alkene and the borane reagent. The following table provides a qualitative comparison of the expected regioselectivity for different boranes with various alkene substrates.
| Alkene Substrate | Diborane (BH₃) | Disiamylborane | 9-BBN | This compound (Expected) |
| Terminal Alkene | High (e.g., 94% primary) | Very High | Excellent (>99% primary) | Excellent (>99% primary) |
| 1,2-Disubstituted Alkene | Moderate (mixture of isomers) | High | Very High | Very High |
| Trisubstituted Alkene | High | Very High | Excellent | Excellent |
| Tetrasubstituted Alkene | Very Slow/No Reaction | Very Slow/No Reaction | Slow (requires heat) | Very Slow/No Reaction |
This data is a qualitative summary based on established principles of hydroboration.[3][5]
Experimental Protocols
General Protocol for Hydroboration of an Alkene with this compound
Materials:
-
Alkene
-
This compound solution (e.g., in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
3M Sodium Hydroxide (NaOH) solution
-
30% Hydrogen Peroxide (H₂O₂) solution
-
Nitrogen or Argon gas supply
-
Standard glassware for anhydrous reactions (e.g., oven-dried round-bottom flask, condenser, addition funnel)
Procedure:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Hydroboration:
-
Dissolve the alkene in anhydrous THF in the reaction flask and cool the solution to 0 °C in an ice bath.
-
Slowly add the this compound solution via an addition funnel over a period of 30-60 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. For sterically hindered alkenes, heating the reaction mixture (e.g., to 60-80 °C) may be necessary. Monitor the reaction progress by a suitable method (e.g., GC-MS or TLC analysis of aliquots).
-
-
Oxidation:
-
Once the hydroboration is complete, cool the reaction mixture back to 0 °C.
-
Carefully add the 3M NaOH solution, followed by the slow, dropwise addition of 30% H₂O₂. Caution: The oxidation reaction is exothermic. Maintain the temperature below 40 °C.
-
After the addition of H₂O₂, remove the ice bath and stir the mixture at room temperature for at least 1 hour, or until the oxidation is complete.
-
-
Work-up:
-
Separate the organic layer.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude alcohol product.
-
-
Purification: Purify the crude product by flash column chromatography or distillation as appropriate.
References
Technical Support Center: Optimizing Tricyclopentylborane Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tricyclopentylborane. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is an organoborane reagent with the chemical formula B(C₅H₉)₃. It consists of a central boron atom bonded to three cyclopentyl groups. Its primary application in organic synthesis is as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This is particularly useful for introducing the cyclopentyl moiety into complex molecules, which is a common structural motif in medicinal chemistry. It can also be used in other reactions involving organoboranes.
Q2: What are the key physical and chemical properties of this compound?
| Property | Value |
| Molecular Formula | C₁₅H₂₇B[1][2] |
| Molecular Weight | 218.19 g/mol [1] |
| Appearance | Typically a colorless liquid or low-melting solid |
| Air & Moisture Stability | This compound is sensitive to air and moisture and should be handled under an inert atmosphere (e.g., argon or nitrogen). Exposure to air can lead to oxidation, and moisture can cause hydrolysis (protodeboronation), reducing the reagent's effectiveness. |
| Thermal Stability | While specific data is limited, like other trialkylboranes, it is expected to have moderate thermal stability. Prolonged heating at high temperatures can lead to decomposition. |
Q3: How should I handle and store this compound?
Due to its air and moisture sensitivity, proper handling and storage are crucial for maintaining the integrity of this compound.
-
Handling: Always handle this compound under an inert atmosphere, such as in a glovebox or using Schlenk line techniques. Use dry, degassed solvents and clean, dry glassware.
-
Storage: Store this compound in a tightly sealed container, under an inert atmosphere, and in a cool, dry place away from light. It is often supplied as a solution in a dry, aprotic solvent like tetrahydrofuran (THF) or diethyl ether.
Troubleshooting Guide
Problem 1: Low or no yield in a Suzuki-Miyaura cross-coupling reaction.
-
Possible Cause 1: Inactive Catalyst
-
Solution: Ensure your palladium catalyst is active. If using a Pd(0) source, it may have oxidized. Consider using a pre-catalyst that is more stable to air. Ensure the palladium-to-ligand ratio is optimal for your specific reaction.
-
-
Possible Cause 2: Reagent Degradation
-
Solution: this compound is susceptible to hydrolysis (protodeboronation). Ensure all solvents and reagents are rigorously dried and degassed. Handle the borane under a strict inert atmosphere. If you suspect degradation, consider using freshly prepared or newly purchased reagent.
-
-
Possible Cause 3: Inappropriate Base
-
Solution: The choice of base is critical in Suzuki-Miyaura couplings. For trialkylboranes, a variety of bases can be effective. If you are experiencing low yields, consider screening different bases. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), and sodium hydroxide (NaOH). The strength and solubility of the base can significantly impact the reaction rate and yield.
-
-
Possible Cause 4: Suboptimal Solvent
-
Solution: The solvent system must be able to dissolve both the organic substrates and the inorganic base. Often, a mixture of an organic solvent and water is used.[3] If you are observing poor solubility, consider switching to a different solvent system. Common solvents for Suzuki-Miyaura reactions include toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF), often with added water.[3]
-
-
Possible Cause 5: Inefficient Transmetalation
-
Solution: The transfer of the alkyl group from boron to palladium (transmetalation) can be a slow step, especially for bulky secondary alkyl groups like cyclopentyl.[4] Ensure your reaction temperature is optimal. You might need to gently heat the reaction to facilitate this step. The choice of ligand can also influence the rate of transmetalation. Bulky, electron-rich phosphine ligands are often employed to accelerate this step.[4]
-
Problem 2: Formation of significant side products.
-
Possible Cause 1: Protodeboronation
-
Description: This is the cleavage of the carbon-boron bond by a proton source, resulting in the formation of cyclopentane and boric acid derivatives, which reduces the amount of this compound available for the desired cross-coupling.
-
Solution: As mentioned previously, ensure all reagents and solvents are anhydrous. The presence of water or other protic impurities can exacerbate this side reaction. Using a less nucleophilic base might also help in some cases.
-
-
Possible Cause 2: Homo-coupling of the Aryl Halide
-
Description: The aryl halide couples with itself to form a biaryl byproduct.
-
Solution: This is often a sign of a problem with the catalytic cycle. Ensure your reaction is thoroughly deoxygenated, as oxygen can sometimes promote homo-coupling. Optimizing the palladium catalyst and ligand can also suppress this side reaction.
-
-
Possible Cause 3: β-Hydride Elimination
-
Description: For alkylboranes with beta-hydrogens, β-hydride elimination can be a competing pathway, leading to the formation of cyclopentene.
-
Solution: This is a known challenge with secondary alkylboranes.[5] Using bulky ligands on the palladium catalyst can disfavor this pathway by sterically hindering the formation of the required conformation for elimination.[4] Lowering the reaction temperature may also help to minimize this side reaction.
-
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide with this compound
This is a general protocol adapted from procedures for similar trialkylboranes and should be optimized for specific substrates.
-
Preparation of the Reaction Vessel: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the ligand (if required).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Addition of Reagents: Under a positive pressure of inert gas, add the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.) and the solvent (e.g., a 4:1 mixture of THF/water, 5 mL).
-
Addition of this compound: Add the this compound (1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
References
Decomposition pathways and prevention for Tricyclopentylborane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tricyclopentylborane.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is an organoboron compound with the chemical formula C₁₅H₂₇B. It belongs to the class of trialkylboranes, which are characterized by three alkyl groups attached to a boron atom. Generally, trialkylboranes are thermally stable at room temperature. However, at elevated temperatures (above 100°C), they can undergo isomerization, where the boron atom migrates to the least sterically hindered position.[1]
Q2: Is this compound sensitive to air and moisture?
Yes, like many trialkylboranes, this compound is expected to be sensitive to air and moisture. Some trialkylboranes are pyrophoric, meaning they can spontaneously ignite in the presence of air. While sterically hindered trialkylboranes can exhibit greater stability in air, it is crucial to handle this compound under an inert atmosphere (e.g., nitrogen or argon).[2][3]
Q3: How should I properly store this compound?
This compound should be stored in a tightly sealed container under an inert atmosphere. The storage area should be cool, dry, and well-ventilated. It is important to keep it away from sources of ignition, heat, and moisture.
Q4: What are the primary decomposition pathways for this compound?
While specific decomposition pathways for this compound are not extensively documented in publicly available literature, general principles for trialkylboranes apply. The primary modes of decomposition are expected to be:
-
Oxidation: Reaction with oxygen (air) is a significant decomposition pathway. This can be a rapid, exothermic process, potentially leading to the formation of boron-oxygen compounds. The initial products of air oxidation are often alkylboron peroxides, which can then undergo further reactions.
-
Hydrolysis: Reaction with water or other protic solvents can lead to the cleavage of the boron-carbon bonds, although many trialkylboranes are not readily hydrolyzed by water alone.[1]
-
Thermal Isomerization: At elevated temperatures, this compound can rearrange to form more stable isomers. This process involves the migration of the boron atom along the cyclopentyl ring.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected side products in my reaction. | Decomposition of this compound due to exposure to air or moisture. | Ensure all glassware is thoroughly dried and the reaction is conducted under a strictly inert atmosphere (nitrogen or argon). Use freshly distilled, anhydrous solvents. |
| Reduced reactivity or yield. | Partial degradation of the this compound reagent. | Store the reagent under an inert atmosphere and handle it using proper air-sensitive techniques (e.g., cannula transfer). Consider titrating the reagent to determine its active concentration before use. |
| Exothermic reaction or fuming upon exposure to air. | Pyrophoric nature of the trialkylborane. | Handle the reagent exclusively in a fume hood or glove box. Have a Class D dry powder fire extinguisher readily available. Wear appropriate personal protective equipment (PPE), including a fire-resistant lab coat, safety glasses, and chemical-resistant gloves. |
| Formation of a white solid precipitate. | This could be boric acid or other boron oxide species resulting from hydrolysis or oxidation. | If the precipitate is undesirable, it can often be removed by filtration. To prevent its formation, rigorously exclude water and oxygen from the reaction. |
Experimental Protocols
Safe Handling of Air-Sensitive Reagents (Cannula Transfer)
This protocol is essential for transferring this compound and other air-sensitive reagents to maintain their integrity and ensure safety.
Materials:
-
Schlenk flask or oven-dried round-bottom flask with a rubber septum
-
Sure/Seal™ bottle of this compound
-
Double-tipped needle (cannula)
-
Source of inert gas (nitrogen or argon) with a bubbler
-
Syringes and needles for inert gas flushing
Procedure:
-
Preparation: Oven-dry all glassware and cool under a stream of inert gas.
-
Inert Atmosphere: Purge the reaction flask with inert gas. This is typically done by evacuating the flask and backfilling with the inert gas three times.
-
Pressurize Reagent Bottle: Puncture the septum of the this compound bottle with a needle connected to the inert gas line. This will create a positive pressure of inert gas in the bottle.
-
Cannula Insertion: Carefully insert one end of the cannula through the septum of the reagent bottle, ensuring the tip is above the liquid level. Insert the other end of the cannula into the reaction flask.
-
Transfer: Lower the cannula tip into the this compound solution. The positive pressure in the reagent bottle will push the liquid through the cannula into the reaction flask.
-
Completion: Once the desired amount is transferred, raise the cannula tip above the liquid level and allow the inert gas to flush the remaining liquid from the cannula. Remove the cannula from the reaction flask and then from the reagent bottle.
Visualizations
Caption: Potential decomposition pathways for this compound.
Caption: General experimental workflow for using this compound.
References
Overcoming steric hindrance in Tricyclopentylborane reactions
Welcome to the technical support center for Tricyclopentylborane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to steric hindrance in reactions involving this bulky organoborane.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is steric hindrance a major consideration in its reactions?
This compound is an organoborane compound consisting of a central boron atom bonded to three cyclopentyl groups. The bulky nature of these cyclopentyl rings creates significant steric congestion around the boron center. This steric hindrance can impede the approach of reactants, leading to slower reaction rates, lower yields, or in some cases, preventing the reaction from occurring altogether. Understanding and mitigating these steric effects are crucial for the successful application of this compound in organic synthesis.
Q2: In which common reactions is steric hindrance from this compound a critical factor?
Steric hindrance is a primary concern in several key reactions involving this compound, including:
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Hydroboration-Oxidation: While the bulkiness of this compound can enhance regioselectivity in the hydroboration of alkenes, it can also significantly slow down the reaction rate, especially with sterically demanding alkenes.
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Suzuki-Miyaura Coupling: In this cross-coupling reaction, the transfer of a cyclopentyl group from the boron atom to the palladium catalyst (transmetalation) can be sterically hindered, leading to low yields and catalyst deactivation.
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Frustrated Lewis Pair (FLP) Chemistry: The steric bulk of this compound is advantageous in FLP chemistry, as it prevents the formation of a classical Lewis adduct with a bulky Lewis base. This "frustration" allows the unquenched reactivity of the acid-base pair to be harnessed for the activation of small molecules.
Q3: How can I improve the yield of a Suzuki-Miyaura coupling reaction using this compound with a hindered aryl halide?
Overcoming the dual steric challenge from both the borane and the aryl halide requires careful optimization of reaction conditions. Key strategies include:
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Ligand Selection: Employing bulky, electron-rich phosphine ligands can promote the oxidative addition and reductive elimination steps of the catalytic cycle. Ligands such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands are often effective.
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Base Selection: A strong, non-nucleophilic base is often required to facilitate the transmetalation step. Bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium tert-butoxide (KOtBu) are commonly used.
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Solvent and Temperature: Aprotic polar solvents like dioxane, THF, or toluene are typically used. Increasing the reaction temperature can help overcome the activation energy barrier imposed by steric hindrance, but should be done cautiously to avoid decomposition.
Q4: My hydroboration reaction with this compound is very slow. What can I do to increase the reaction rate?
Slow reaction rates are a common issue due to the steric bulk of this compound. Consider the following adjustments:
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Elevated Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the steric barrier. Monitoring the reaction for potential side products or decomposition at higher temperatures is crucial.
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Choice of Solvent: Using a higher-boiling solvent such as diglyme can allow for higher reaction temperatures.
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Extended Reaction Times: Due to the slow kinetics, extending the reaction time is often necessary to achieve a reasonable conversion.
Troubleshooting Guides
Problem 1: Low or No Yield in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Step | Rationale |
| Inefficient Transmetalation | Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos). Use a stronger base (e.g., K₃PO₄, Cs₂CO₃). | Bulky ligands can stabilize the palladium center and facilitate the coupling of sterically hindered partners. Stronger bases can promote the formation of the more reactive borate species. |
| Catalyst Deactivation | Ensure rigorous exclusion of oxygen from the reaction mixture through proper degassing techniques. | Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxidation. |
| Protodeboronation | Use anhydrous solvents and reagents. Minimize reaction time at elevated temperatures. | The presence of water or other protic sources can lead to the cleavage of the C-B bond, removing the organoborane from the catalytic cycle. |
Problem 2: Slow or Incomplete Hydroboration-Oxidation
| Possible Cause | Troubleshooting Step | Rationale |
| High Steric Hindrance | Increase the reaction temperature. Use a higher-boiling solvent (e.g., diglyme). | Provides the necessary activation energy to overcome the steric repulsion between the borane and the alkene. |
| Substrate Limitation | This reagent may not be suitable for extremely hindered alkenes. Consider a less bulky borane if high regioselectivity is not the primary goal. | The steric demands of both the borane and the alkene may be too great for the reaction to proceed efficiently. |
| Incomplete Oxidation | Ensure an adequate excess of the oxidizing agent (e.g., H₂O₂ and NaOH) is used. Allow sufficient time for the oxidation step to complete. | The trialkylborane intermediate must be fully oxidized to the corresponding alcohol to achieve a high yield. |
Experimental Protocols
General Protocol for a Sterically Hindered Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific substrates.
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Reagent Preparation: In a glovebox, add the aryl halide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand, 2-5 mol%), and base (e.g., K₃PO₄, 2.0 equiv) to an oven-dried reaction vessel.
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Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene) to the reaction vessel.
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Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
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Monitoring: Monitor the reaction progress by TLC or GC-MS.
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Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography.
Data Presentation
The following table provides representative data on the effect of ligands in a sterically hindered Suzuki-Miyaura coupling, illustrating the importance of ligand choice. The data is based on analogous systems and should be considered as a guide for optimizing reactions with this compound.
Table 1: Effect of Phosphine Ligand on the Yield of a Sterically Hindered Suzuki-Miyaura Coupling
| Entry | Ligand | Yield (%) |
| 1 | PPh₃ | <10 |
| 2 | PCy₃ | 45 |
| 3 | SPhos | 85 |
| 4 | XPhos | 92 |
Yields are representative and will vary depending on the specific substrates and reaction conditions.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Hydroboration-Oxidation Workflow
Caption: Workflow for the hydroboration-oxidation of an alkene.
Troubleshooting Logic for Low Suzuki-Miyaura Yield
Caption: Decision-making flowchart for troubleshooting low yields.
Technical Support Center: Purification of Tricyclopentylborane Reactions
This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in the effective removal of boron byproducts from reactions involving tricyclopentylborane, particularly in the context of Suzuki-Miyaura cross-coupling reactions where this compound-containing phosphine ligands are employed.
Frequently Asked Questions (FAQs)
Q1: What are the typical byproducts in a Suzuki-Miyaura reaction that might be difficult to remove?
A1: The most common byproducts that require removal after a Suzuki-Miyaura coupling are unreacted boronic acids or their esters, homocoupled products, and byproducts from the catalyst system, such as oxidized phosphine ligands. Specifically, boronic acids can dehydrate to form cyclic boroxines, which can further complicate purification.
Q2: I am using a palladium catalyst with a this compound-based phosphine ligand. What specific byproducts should I be concerned about?
A2: While the this compound moiety itself is part of the ligand and generally remains coordinated to the palladium center or is present in its oxidized form, the primary purification challenge will still be the removal of excess boronic acid reagents and their derivatives from the reaction mixture. The phosphine ligand, if degraded, may form the corresponding phosphine oxide, which can also be a challenging impurity to remove.
Q3: What are the general strategies for removing boron-containing byproducts?
A3: Several strategies can be employed, often in combination:
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Aqueous Extraction: Manipulating the pH of the aqueous phase to ionize and extract the byproducts.
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Chromatography: Utilizing silica gel or other stationary phases to separate the desired product from impurities.[1]
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Crystallization: Inducing the desired product or the byproduct to crystallize from the solution.[2][3]
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Derivatization/Scavenging: Converting the boronic acid into a more easily removable derivative or using a solid-supported scavenger.[2][4][5]
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Volatilization: Converting the boron byproduct into a volatile form that can be removed by evaporation.[1][6]
Q4: Can I use a single method for all types of boronic acid byproducts?
A4: Not always. The effectiveness of a purification method depends on the specific properties of your desired product and the boronic acid byproduct (e.g., polarity, acidity, crystallinity). A combination of methods, such as an initial aqueous workup followed by chromatography or crystallization, is often necessary to achieve high purity.
Troubleshooting Guides
Issue 1: Residual Boronic Acid or Boronate Ester in the Final Product
Question: My NMR analysis shows the presence of boronic acid or its ester in my purified product. How can I remove it?
Answer: The presence of residual boronic acid or its ester is a common issue. The appropriate removal strategy depends on the stability of your product to acidic or basic conditions.
Method 1: Basic Aqueous Wash
This method is effective for removing acidic boronic acids from an organic product that is stable to basic conditions.
Experimental Protocol:
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Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).
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Transfer the solution to a separatory funnel.
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Wash the organic layer with a 1-2 M aqueous solution of sodium hydroxide (NaOH).[1] This will convert the acidic boronic acid into its corresponding boronate salt, which is soluble in the aqueous layer.
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Separate the aqueous layer. Repeat the wash 1-2 more times.
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To ensure complete removal of the base, wash the organic layer with brine.
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Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[7]
Method 2: Derivatization with Diethanolamine
If your product is sensitive to strong bases, converting the boronic acid to a crystalline diethanolamine adduct can be an effective alternative.[2]
Experimental Protocol:
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Dissolve the crude product in a suitable solvent such as ether.
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Add diethanolamine to the solution. A white precipitate of the diethanolamine-boronate adduct should form.[4]
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Allow the reaction to proceed until the starting boronic acid is consumed (monitor by TLC).
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Filter the precipitate and wash it with cold ether to remove any trapped product.
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The desired product should remain in the filtrate. Concentrate the filtrate to recover your product.
Method 3: Volatilization as Trimethyl Borate
This method is useful for removing boronic acids and other boron residues by converting them into volatile trimethyl borate.[6]
Experimental Protocol:
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Concentrate the crude reaction mixture.
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Add methanol (MeOH) to the residue and concentrate the mixture again under reduced pressure.
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Repeat this process 2-3 times. The boronic acid is converted to trimethyl borate (B(OMe)₃), which is removed during evaporation.[6]
Issue 2: Phosphine Oxide Byproduct Contamination
Question: My product is contaminated with a phosphine oxide byproduct, likely from the degradation of the phosphine ligand. How can I remove this persistent impurity?
Answer: Phosphine oxides, such as triphenylphosphine oxide (TPPO), are common and often challenging byproducts due to their polarity, which can be similar to that of the desired product.
Method 1: Precipitation and Filtration
This method takes advantage of the low solubility of many phosphine oxides in nonpolar solvents.
Experimental Protocol:
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Concentrate the crude reaction mixture to a smaller volume.
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Suspend the residue in a nonpolar solvent like pentane, hexane, or a mixture of ether and hexanes.
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The phosphine oxide should precipitate out of the solution.
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Filter the mixture through a plug of silica gel, eluting your product with a more polar solvent (e.g., ether or ethyl acetate), which will leave the phosphine oxide adsorbed on the silica.[6]
Data on Purification Methods
The following table summarizes the applicability and effectiveness of various purification techniques for the removal of common byproducts in Suzuki-Miyaura reactions.
| Method | Target Byproduct | Product Stability Requirement | Typical Purity Achieved |
| Basic Aqueous Wash | Boronic Acids | Stable to base | Good to Excellent |
| Derivatization with Diethanolamine | Boronic Acids | General applicability | Excellent |
| Volatilization with Methanol | Boronic Acids/Residues | Thermally stable | Good |
| Silica Gel Chromatography | Boronic Acids, Phosphine Oxides | Stable on silica | Variable to Excellent |
| Precipitation/Filtration | Phosphine Oxides | Soluble in nonpolar solvents | Good to Excellent |
| Scavenger Resins (e.g., SiliaBond) | Boronic Acids | General applicability | Excellent[5] |
Visualizing the Workflow
General Experimental Workflow for Suzuki-Miyaura Reaction and Purification
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction, from setup to purification.
Decision Tree for Boron Byproduct Removal
Caption: A decision-making guide for selecting an appropriate method for removing boronic acid byproducts.
References
- 1. How To Run A Reaction [chem.rochester.edu]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
Impact of solvent choice on Tricyclopentylborane reactivity
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of solvent choice on the reactivity of tricyclopentylborane. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the general characteristics of this compound?
This compound is a bulky trialkylborane with the molecular formula C₁₅H₂₇B. Due to the three cyclopentyl groups attached to the boron atom, it is sterically hindered. This steric bulk significantly influences its reactivity and selectivity in chemical reactions, particularly in hydroboration.
Q2: Which solvents are commonly used for reactions with this compound?
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Ethereal Solvents: Tetrahydrofuran (THF), Diethyl ether (Et₂O), 1,4-Dioxane. THF is a common choice as it can form a stabilizing complex with the borane.
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Hydrocarbon Solvents: Toluene, Hexanes, Heptane.
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Chlorinated Solvents: Dichloromethane (DCM), Chloroform (CHCl₃).
Q3: How does the choice of solvent affect the reactivity of this compound in hydroboration reactions?
The solvent can influence the reactivity of this compound in several ways:
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Solvation and Stabilization: Ethereal solvents like THF can coordinate to the electron-deficient boron center, forming a borane-THF complex. This can stabilize the reagent and modulate its reactivity.
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Reaction Rate: The choice of solvent can impact the reaction rate. For sterically hindered boranes like this compound, reactions may be slower compared to less bulky boranes. In some cases, heating may be necessary to achieve a reasonable reaction rate. The solvent's boiling point will therefore be a practical consideration.
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Selectivity: While the inherent steric bulk of this compound is the primary driver of its regioselectivity in hydroboration, the solvent can play a secondary role in influencing the transition state geometry, which may have a subtle effect on selectivity.
Q4: Are there any known incompatibilities of this compound with certain solvents?
This compound, like other trialkylboranes, is sensitive to protic solvents such as water and alcohols. These solvents will react with the borane, leading to its decomposition. Therefore, all solvents and reagents used in reactions with this compound must be anhydrous.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion of starting material | 1. Low reactivity of the borane: this compound is sterically hindered and may react slowly. 2. Inactive borane: The borane may have degraded due to exposure to air or moisture. 3. Poor solubility: The borane or substrate may not be sufficiently soluble in the chosen solvent at the reaction temperature. | 1. Increase reaction temperature: Gently heat the reaction mixture. Choose a higher-boiling solvent if necessary (e.g., toluene instead of THF). 2. Use fresh or properly stored borane: Ensure the this compound is handled under an inert atmosphere (e.g., nitrogen or argon). 3. Change solvent: Switch to a solvent in which both the borane and substrate are more soluble. |
| Formation of unexpected side products | 1. Isomerization of the trialkylborane: At elevated temperatures, the cyclopentyl groups may undergo isomerization. 2. Reaction with solvent: Although less common with aprotic solvents, some reactivity with the solvent cannot be entirely ruled out under harsh conditions. | 1. Lower reaction temperature: If possible, run the reaction at a lower temperature for a longer duration. 2. Choose a more inert solvent: Consider using a hydrocarbon solvent like heptane or toluene. |
| Difficulty in product isolation/purification | 1. High-boiling solvent removal: The chosen solvent may be difficult to remove from the reaction mixture. 2. Boron-containing byproducts: Residual boron compounds can complicate purification. | 1. Choose a lower-boiling solvent: If the reaction conditions permit, use a solvent like diethyl ether or dichloromethane. 2. Oxidative workup: After the reaction, an oxidative workup (e.g., with hydrogen peroxide and sodium hydroxide) can convert boron byproducts into more easily separable alcohols. |
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following table provides solubility information for analogous bulky trialkylboranes in common organic solvents. This data can serve as a useful guide for solvent selection.
Table 1: Solubility of Analogous Bulky Trialkylboranes in Common Organic Solvents
| Solvent | Tri-sec-butylborane | Tricyclohexylborane | 9-Borabicyclo[3.3.1]nonane (9-BBN) |
| Tetrahydrofuran (THF) | Soluble | Soluble | Soluble |
| Diethyl ether (Et₂O) | Soluble | Soluble | Soluble |
| Toluene | Soluble | Soluble | Soluble |
| Hexanes | Soluble | Sparingly Soluble | Sparingly Soluble |
| Dichloromethane (DCM) | Soluble | Soluble | Soluble |
| Water | Insoluble (reacts) | Insoluble (reacts) | Insoluble (reacts) |
| Ethanol | Insoluble (reacts) | Insoluble (reacts) | Insoluble (reacts) |
Note: This table is a qualitative guide based on the general behavior of bulky trialkylboranes. Actual solubilities may vary.
Experimental Protocols
General Protocol for Hydroboration of an Alkene with this compound
This protocol provides a general methodology. The specific substrate, solvent, and reaction conditions should be optimized for each individual experiment.
1. Materials:
- This compound (handle under inert atmosphere)
- Alkene substrate
- Anhydrous solvent (e.g., THF, Toluene)
- Inert gas (Nitrogen or Argon)
- Standard glassware for anhydrous reactions (e.g., Schlenk flask, oven-dried)
2. Procedure: a. Set up an oven-dried reaction flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere. b. Dissolve the alkene substrate in the chosen anhydrous solvent in the reaction flask. c. In a separate flask, prepare a solution of this compound in the same anhydrous solvent. d. Slowly add the this compound solution to the alkene solution at room temperature with vigorous stirring. e. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, NMR). f. If the reaction is slow, gently heat the mixture to reflux for several hours. g. Upon completion, cool the reaction mixture to room temperature. h. Proceed with the desired workup procedure (e.g., oxidative workup to the corresponding alcohol).
3. Oxidative Workup (Example): a. Cool the reaction mixture in an ice bath. b. Slowly add a solution of 3M sodium hydroxide (NaOH), followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂). c. Allow the mixture to warm to room temperature and stir for several hours until the oxidation is complete. d. Extract the product with a suitable organic solvent (e.g., diethyl ether). e. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. f. Purify the product by an appropriate method (e.g., column chromatography, distillation).
Mandatory Visualization
Caption: Experimental workflow for hydroboration using this compound.
Technical Support Center: Temperature Control in Exothermic Tricyclopentylborane Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with exothermic reactions involving Tricyclopentylborane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Disclaimer
The following guidelines are based on general principles of handling exothermic organoborane reactions. This compound is a reactive organoborane, and its reactions, particularly hydroboration, can be significantly exothermic. Specific calorimetric data for this compound reactions is not widely available in the public domain. Therefore, it is crucial to conduct a thorough hazard evaluation and risk assessment before performing any reaction at scale. The information provided here is for guidance only and should not replace rigorous, individualized safety assessments.
Troubleshooting Guides
This section addresses common problems encountered during the temperature control of this compound reactions.
Issue 1: Rapid, Uncontrolled Temperature Increase During Reagent Addition
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Question: I am observing a rapid and difficult-to-control temperature spike when adding my olefin to the this compound solution. What could be the cause and how can I mitigate this?
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Answer: A rapid temperature increase, or exotherm, is characteristic of hydroboration reactions. The primary causes are an addition rate that is too fast for the cooling system's capacity and insufficient initial cooling.
Possible Causes & Solutions:
Possible Cause Solution Reagent addition rate is too high. Reduce the addition rate of the limiting reagent. For larger scale reactions, consider using a syringe pump for precise and controlled addition. Inadequate initial cooling. Ensure the reaction vessel is adequately submerged in the cooling bath and has equilibrated to the target temperature before starting the addition. Insufficient heat transfer. Use a reaction vessel with a larger surface area-to-volume ratio. Ensure efficient stirring to promote heat transfer to the vessel walls. Incorrect solvent choice. Use a solvent with a higher boiling point to provide a larger safety margin. Ensure the solvent has good thermal conductivity.
Issue 2: Localized Hotspots and Formation of Byproducts
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Question: Despite maintaining the cooling bath at the correct temperature, I am seeing byproduct formation that suggests localized heating. What is happening and what can I do?
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Answer: Localized hotspots can occur even with external cooling if the reaction mixture is not homogenous. This can lead to side reactions or decomposition of the desired product.
Possible Causes & Solutions:
Possible Cause Solution Inefficient stirring. Increase the stirring rate to improve mixing and heat dissipation. Use an overhead stirrer for viscous reaction mixtures. Reagent is not dispersing quickly. Add the reagent subsurface, directly into the bulk of the reaction mixture, to avoid accumulation at the surface. High concentration of reactants. Dilute the reaction mixture to reduce the concentration of reactants and the rate of heat generation per unit volume.
Issue 3: Thermal Runaway During Quenching
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Question: I experienced a violent exotherm and gas evolution when quenching my this compound reaction with a protic solvent. How can I safely quench these reactions?
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Answer: Quenching unreacted boranes or the resulting trialkylborane with protic reagents (e.g., water, alcohols, acids) is highly exothermic and liberates flammable hydrogen gas.
Possible Causes & Solutions:
Possible Cause Solution Quenching agent added too quickly. Add the quenching agent slowly and in a controlled manner, monitoring the temperature and any gas evolution. Reaction mixture not cooled sufficiently. Cool the reaction mixture to a low temperature (e.g., 0 °C or below) before beginning the quench. Inadequate venting. Ensure the reaction setup is equipped with a system to safely vent any evolved hydrogen gas, for example, through a bubbler.
Frequently Asked Questions (FAQs)
Q1: How exothermic are this compound hydroboration reactions?
Q2: What are the primary hazards associated with poor temperature control in this compound reactions?
A2: The primary hazard is a thermal runaway, which can occur if the heat generated by the reaction exceeds the rate of heat removal. This can lead to a rapid increase in temperature and pressure, potentially causing the reactor to rupture and release flammable and pyrophoric materials. Trialkylboranes, including this compound, can be pyrophoric (ignite spontaneously in air), especially at elevated temperatures and in the absence of a solvent.[1][2]
Q3: What type of cooling baths are recommended for this compound reactions?
A3: The choice of cooling bath depends on the target reaction temperature. The following table provides some common options:
| Cooling Bath | Typical Temperature Range |
| Ice/Water | 0 °C |
| Ice/Salt (NaCl) | -10 to -20 °C |
| Dry Ice/Acetone | -78 °C |
| Dry Ice/Isopropanol | -77 °C |
| Liquid Nitrogen | -196 °C |
For precise temperature control over extended periods, a cryocooler or a circulator with a jacketed reactor is recommended.
Q4: Can I run this compound reactions at room temperature?
A4: While some hydroboration reactions can be performed at room temperature, it is generally not recommended for reactions with unknown exothermicity, especially at a larger scale. It is best practice to start at a low temperature and allow the reaction to slowly warm to room temperature while monitoring the internal temperature.
Q5: What are the signs of a potential thermal runaway?
A5: Key indicators of an impending thermal runaway include:
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A rapid and accelerating increase in the internal reaction temperature, even with cooling applied.
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A sudden increase in pressure within the reaction vessel.
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Vigorous and uncontrolled gas evolution.
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Noticeable changes in the viscosity or color of the reaction mixture.
If any of these signs are observed, emergency cooling procedures should be initiated, and personnel should evacuate the immediate area.
Experimental Protocols
Protocol 1: General Procedure for a Controlled Hydroboration Reaction
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Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer to monitor the internal temperature, a nitrogen inlet, and a dropping funnel.
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Inert Atmosphere: Purge the system with dry nitrogen or argon for at least 15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
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Cooling: Place the reaction flask in a cooling bath set to the desired initial temperature (e.g., 0 °C or -78 °C).
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Reagent Addition: Charge the flask with the this compound solution. Add the olefin dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly above the target temperature.
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Reaction Monitoring: After the addition is complete, continue to stir the reaction at the cooled temperature for the desired time, monitoring the reaction progress by TLC or another appropriate analytical method.
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Warming: If the reaction needs to be warmed to room temperature, do so slowly while continuing to monitor the temperature.
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Quenching: Cool the reaction mixture back to 0 °C. Slowly and carefully add the quenching agent (e.g., methanol, followed by aqueous sodium hydroxide and hydrogen peroxide for oxidation) dropwise, monitoring for any exotherm or gas evolution.
Protocol 2: Safe Quenching of a this compound Reaction
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Cooling: Ensure the reaction mixture is cooled to 0 °C in an ice/water bath.
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Initial Quench: Slowly add a protic solvent with a relatively low vapor pressure, such as isopropanol, dropwise. Monitor the temperature and gas evolution.
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Oxidation (if required): For conversion of the borane to an alcohol, slowly add an aqueous solution of sodium hydroxide, followed by the slow, dropwise addition of hydrogen peroxide. Maintain the temperature below 20 °C during the addition of hydrogen peroxide.
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Stirring: Allow the mixture to stir at room temperature until the oxidation is complete.
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Workup: Proceed with the standard aqueous workup.
Visualizations
Caption: Troubleshooting workflow for an uncontrolled exotherm.
Caption: Experimental workflow for safely quenching a this compound reaction.
References
Troubleshooting low yields in Tricyclopentylborane-mediated transformations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in chemical transformations mediated by tricyclopentylborane.
Section 1: Frequently Asked Questions (FAQs)
Q1: My this compound-mediated reaction is giving a low yield. What are the most common general causes?
A1: Low yields in reactions involving this compound can often be attributed to a few common issues:
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Reagent Purity and Stability: this compound, like many organoboranes, is sensitive to air and moisture. Contamination can lead to the decomposition of the reagent and the formation of byproducts, significantly lowering the yield of the desired product. It is crucial to handle and store this compound under an inert atmosphere (e.g., nitrogen or argon).
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Reaction Conditions: Suboptimal reaction conditions, such as incorrect temperature, solvent, or reaction time, can lead to incomplete conversion or the formation of side products.
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Protodeboronation: This is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, especially in the presence of protic sources like water or alcohols, or under certain basic conditions.[1][2][3]
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Steric Hindrance: this compound is a sterically bulky reagent. While this can be advantageous for selectivity, it can also slow down the reaction rate with sterically hindered substrates, leading to low conversion if the reaction time is insufficient.[4][5][6][7]
Q2: How should I properly handle and store this compound?
A2: To ensure the integrity of this compound, the following handling and storage procedures are recommended:
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Storage: Store in a cool, dry place in a tightly sealed container under a positive pressure of an inert gas like argon or nitrogen.
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Handling: All transfers and manipulations of this compound should be carried out using standard Schlenk line or glovebox techniques to exclude air and moisture. Use dry, deoxygenated solvents and reagents.
Q3: What is protodeboronation and how can I minimize it?
A3: Protodeboronation is the undesired cleavage of the C-B bond, replacing the borane group with a hydrogen atom.[1] This is a significant cause of low yields, particularly in Suzuki-Miyaura coupling reactions. To minimize this side reaction:
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Use Anhydrous Conditions: Rigorously dry all solvents, reagents, and glassware.
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Optimize the Base: The choice of base is critical. In Suzuki-Miyaura couplings, weaker bases or fluoride-based bases (e.g., CsF, KF) can sometimes suppress protodeboronation compared to strong hydroxide bases.[8] For base-sensitive substrates, anhydrous potassium phosphate (K₃PO₄) can be effective.
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Convert to a More Stable Boron Species: Consider converting the this compound to a more stable potassium tricyclopentyltrifluoroborate salt (Cp₃BF₃K). These salts are crystalline, air- and moisture-stable solids that are less prone to protodeboronation and can be used directly in many coupling reactions.[9][10][11][12]
Section 2: Troubleshooting Specific Transformations
Hydroboration-Oxidation Reactions
Issue: Low yield of the desired alcohol after hydroboration with this compound followed by oxidation.
| Potential Cause | Troubleshooting Suggestion | Experimental Protocol Reference |
| Incomplete Hydroboration | The steric bulk of both the alkene and this compound may require longer reaction times or elevated temperatures. Monitor the reaction by TLC or GC to ensure full consumption of the starting alkene. | For general guidance on hydroboration of hindered alkenes, consider protocols developed for other bulky boranes like 9-BBN.[8][13][14] |
| Reagent Decomposition | Ensure the this compound is of high purity and was handled under strictly anhydrous and anaerobic conditions. | A general procedure involves the slow addition of the borane solution to the alkene in an inert solvent like THF at 0°C to room temperature, followed by stirring for several hours.[15] |
| Inefficient Oxidation | Ensure complete oxidation of the trialkylborane intermediate by using a sufficient excess of the oxidizing agent (e.g., hydrogen peroxide) and maintaining basic conditions (e.g., aqueous NaOH) during the oxidation step. | After the hydroboration is complete, the reaction mixture is typically treated with aqueous NaOH followed by the slow, careful addition of H₂O₂ at 0°C. The reaction is then warmed to room temperature and stirred until the oxidation is complete.[15] |
| Side Reactions | Rearrangement of the organoborane intermediate can occur, especially with strained alkenes. Ensure the hydroboration is carried out at the recommended temperature. | - |
Experimental Workflow for Troubleshooting Low Yield in Hydroboration-Oxidation
Caption: Troubleshooting workflow for hydroboration-oxidation.
Suzuki-Miyaura Coupling Reactions
Issue: Low yield of the desired cross-coupled product when using this compound.
| Potential Cause | Troubleshooting Suggestion | Experimental Protocol Reference |
| Protodeboronation | This is a major side reaction. Convert this compound to its more stable potassium trifluoroborate salt (Cp₃BF₃K). Alternatively, use anhydrous conditions and a non-protic solvent with a carefully selected base (e.g., K₃PO₄, CsF).[1][2][10] | A general protocol for Suzuki coupling with alkylboranes involves the use of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent mixture (e.g., toluene/water, dioxane/water) with heating.[4][5][6] |
| Slow Transmetalation | The steric bulk of the cyclopentyl groups can hinder the transmetalation step. Use a more electron-rich and sterically demanding phosphine ligand on the palladium catalyst to accelerate this step. Consider using more reactive palladium precatalysts.[7] | - |
| Catalyst Inactivation | Impurities in the this compound or starting materials can poison the palladium catalyst. Ensure all reagents are pure. | - |
| Incorrect Base | The choice of base is crucial and can significantly impact the yield. Screen different bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, and organic bases. | For sterically hindered couplings, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective.[4] |
Decision Tree for Optimizing Suzuki-Miyaura Coupling
Caption: Decision tree for troubleshooting Suzuki-Miyaura coupling.
Reduction of Carbonyl Compounds
Issue: Low yield or incomplete reduction of a ketone or aldehyde using this compound.
| Potential Cause | Troubleshooting Suggestion | Experimental Protocol Reference |
| Insufficient Reactivity | This compound is a relatively mild reducing agent compared to reagents like LiAlH₄. It may not be reactive enough for hindered or electron-rich carbonyls. Consider using an activating additive or a different reducing agent. | A general procedure for ketone reduction with boranes involves dissolving the ketone in an inert solvent (e.g., THF) and adding the borane solution at a controlled temperature (e.g., 0°C to room temperature).[16][17][18][19][20] |
| Steric Hindrance | The bulky nature of this compound can make the reduction of sterically congested ketones very slow. Longer reaction times or higher temperatures may be necessary. | - |
| Competitive Reactions | If the substrate contains other reducible functional groups, selectivity issues may arise. | - |
Section 3: Key Experimental Protocols
General Protocol for Hydroboration-Oxidation of an Alkene
-
Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with the alkene (1.0 equiv) dissolved in anhydrous THF.
-
Hydroboration: The flask is cooled to 0°C in an ice bath. A solution of this compound (0.33 equiv) in anhydrous THF is added dropwise via the dropping funnel over 30 minutes. The reaction mixture is then allowed to warm to room temperature and stirred for 2-12 hours, monitoring the progress by TLC or GC.
-
Oxidation: The reaction is cooled back to 0°C. Aqueous sodium hydroxide (e.g., 3M, 3 equiv) is added slowly, followed by the very careful, dropwise addition of 30% hydrogen peroxide (3.3 equiv), ensuring the internal temperature does not rise significantly.
-
Workup: The mixture is stirred at room temperature for 1-3 hours. The aqueous layer is separated and extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude alcohol is then purified by column chromatography.
General Protocol for Suzuki-Miyaura Coupling using a Potassium Alkyltrifluoroborate Salt
-
Preparation of Potassium Tricyclopentyltrifluoroborate (Cp₃BF₃K): To a solution of this compound (1.0 equiv) in THF, add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 equiv). Stir vigorously at room temperature for 4 hours. The precipitated white solid is collected by filtration, washed with cold water and diethyl ether, and dried under vacuum.
-
Coupling Reaction: To a reaction vessel, add the aryl halide (1.0 equiv), potassium tricyclopentyltrifluoroborate (1.5 equiv), a palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%), and a base (e.g., Cs₂CO₃, 3.0 equiv). The vessel is evacuated and backfilled with argon or nitrogen. Degassed solvent (e.g., a mixture of dioxane and water) is added.
-
Reaction: The mixture is heated to 80-100°C and stirred for 12-24 hours, monitoring the progress by TLC or GC/MS.
-
Workup: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.[4][5]
References
- 1. reddit.com [reddit.com]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. topicsonchemeng.org.my [topicsonchemeng.org.my]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The bulky borane 9-BBN was developed to enhance the selectivity o... | Study Prep in Pearson+ [pearson.com]
- 14. Hydroboration - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. webassign.net [webassign.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Selective reduction of aldehydes and ketones to alcohols with ammonia borane in neat water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. www1.chem.umn.edu [www1.chem.umn.edu]
- 20. youtube.com [youtube.com]
Validation & Comparative
A Comparative Study of Tricyclopentylborane and 9-BBN in Hydroboration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Tricyclopentylborane and 9-Borabicyclo[3.3.1]nonane (9-BBN) as reagents in hydroboration reactions. While 9-BBN is a well-documented and widely utilized reagent with extensive supporting data, information regarding the specific reactivity and selectivity of this compound in hydroboration is not as readily available in the current literature. This guide, therefore, presents a detailed overview of 9-BBN's performance with supporting experimental data and offers a qualitative comparison for this compound based on established principles of hydroboration chemistry.
Introduction to Hydroboration
Hydroboration is a powerful chemical reaction that involves the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond.[1][2] The resulting organoborane can then be oxidized to an alcohol, providing a synthetic route to alcohols with anti-Markovnikov regioselectivity and syn-stereochemistry.[1][3][4][5] The choice of hydroborating agent is crucial in controlling the selectivity of the reaction, with sterically hindered boranes offering enhanced regioselectivity.[1][3]
Reagent Overview
9-Borabicyclo[3.3.1]nonane (9-BBN)
9-BBN is a bicyclic organoborane that exists as a stable, white crystalline solid, typically as a dimer. It is commercially available and widely used in organic synthesis due to its exceptional thermal stability and high selectivity in hydroboration reactions.[2] Its rigid structure and steric bulk contribute to its remarkable regioselectivity, often exceeding that of other common hydroborating agents.[2]
This compound
This compound is a trialkylborane where three cyclopentyl groups are attached to a central boron atom. While its structure suggests significant steric hindrance, detailed experimental data on its efficacy and selectivity as a hydroborating agent are not extensively reported in the available scientific literature. Based on the principles of hydroboration, it is anticipated that the bulky cyclopentyl groups would lead to high regioselectivity in reactions with unsymmetrical alkenes.
Comparative Performance
The following sections detail the performance of 9-BBN in hydroboration reactions, with a qualitative discussion of the expected performance of this compound.
Regioselectivity
The addition of the B-H bond across an unsymmetrical alkene can result in two constitutional isomers. The regioselectivity of a hydroborating agent refers to its preference for adding the boron atom to a specific carbon atom of the double bond. Sterically hindered boranes favor the addition of the boron atom to the less sterically hindered carbon, leading to the anti-Markovnikov product upon oxidation.
9-BBN consistently exhibits outstanding regioselectivity, often approaching or exceeding 99% for the anti-Markovnikov product in the hydroboration of terminal alkenes.[2]
This compound is expected to show high regioselectivity due to the steric bulk of the three cyclopentyl groups. The large steric footprint would strongly disfavor the addition of the boron atom to a more substituted carbon of an alkene. However, without experimental data, a quantitative comparison to 9-BBN is not possible.
Table 1: Regioselectivity of 9-BBN in the Hydroboration of Various Alkenes
| Alkene | Product Distribution (Anti-Markovnikov:Markovnikov) | Reference |
| 1-Hexene | >99.9 : <0.1 | [6] |
| Styrene | 98.5 : 1.5 | [6] |
| 2-Methyl-1-butene | 99.8 : 0.2 | [7] |
| cis-4-Methyl-2-pentene | 99.8 : 0.2 | [6] |
Stereoselectivity
The hydroboration reaction proceeds via a concerted syn-addition, where the boron and hydrogen atoms add to the same face of the double bond.[4][5] This stereospecificity is a key feature of the reaction.
9-BBN undergoes syn-addition, and the subsequent oxidation of the carbon-boron bond to a carbon-oxygen bond occurs with retention of stereochemistry. This allows for the predictable synthesis of specific stereoisomers.[7]
This compound is also expected to undergo syn-addition, consistent with the established mechanism of hydroboration. The stereochemical outcome of the subsequent oxidation would also be expected to proceed with retention of configuration.
Experimental Protocols
General Procedure for Hydroboration-Oxidation Using 9-BBN
The following is a representative experimental protocol for the hydroboration of an alkene with 9-BBN, followed by oxidation to the corresponding alcohol.
Materials:
-
Alkene (1.0 mmol)
-
9-BBN (0.5 M solution in THF, 2.2 mL, 1.1 mmol)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (3 M aqueous solution, 1.0 mL)
-
Hydrogen peroxide (30% aqueous solution, 1.0 mL)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Hydroboration: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the alkene (1.0 mmol) and anhydrous THF (5 mL). To this solution, add the 9-BBN solution in THF (2.2 mL, 1.1 mmol) dropwise at room temperature. Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC or GC).
-
Oxidation: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add the aqueous sodium hydroxide solution (1.0 mL) to the flask. Following this, add the hydrogen peroxide solution (1.0 mL) dropwise, ensuring the internal temperature does not rise significantly.
-
Work-up: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. Add diethyl ether (10 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 10 mL). Combine the organic extracts, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude alcohol can be purified by column chromatography on silica gel.
Note: Due to the lack of specific literature procedures, a detailed experimental protocol for this compound cannot be provided at this time. It is anticipated that a similar procedure to that of 9-BBN would be followed, although reaction times and temperatures may vary.
Visualizations
Hydroboration-Oxidation Mechanism
The following diagram illustrates the generally accepted mechanism for the hydroboration of an alkene followed by oxidation to an alcohol.
Caption: General mechanism of hydroboration-oxidation.
Reagent Structures
The structures of 9-BBN and this compound are depicted below.
Caption: Structures of 9-BBN and this compound.
Conclusion
9-BBN stands out as a highly efficient and selective reagent for the hydroboration of alkenes, providing excellent yields of anti-Markovnikov alcohols with predictable stereochemistry. Its performance is well-documented with a large body of experimental data.
This compound, while structurally suggesting high steric bulk and therefore high potential for regioselectivity, lacks the extensive experimental validation found for 9-BBN in the current scientific literature. Further research is required to quantitatively assess its performance and establish its utility in synthetic organic chemistry. For applications demanding high and predictable selectivity, 9-BBN remains the well-established and reliable choice.
References
- 1. Brown Hydroboration [organic-chemistry.org]
- 2. Hydroboration - Wikipedia [en.wikipedia.org]
- 3. periodicchemistry.com [periodicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I: ALKYL- AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION-SUBSTRATES; THE ORGANIC CHEMISTRY NOTEBOOK, Nº 15 [redalyc.org]
- 7. Untitled Document [ursula.chem.yale.edu]
Tricyclopentylborane vs. other bulky boranes in stereoselective synthesis
In the landscape of stereoselective synthesis, the choice of a bulky borane reagent is pivotal in achieving high levels of stereo-, regio-, and enantioselectivity. Among the arsenal of available reagents, tricyclopentylborane presents itself as a sterically hindered borane with potential applications in asymmetric transformations. This guide provides a comparative overview of this compound against other well-established bulky boranes, supported by general principles and available data in the field.
Introduction to Bulky Boranes in Stereoselective Synthesis
Bulky boranes are indispensable tools in modern organic synthesis, primarily utilized in hydroboration reactions and stereoselective reductions of carbonyl compounds. Their large steric profile allows for precise control over the approach of the reagent to the substrate, leading to the preferential formation of one stereoisomer over others. This steric hindrance is the cornerstone of their utility in asymmetric synthesis, enabling the production of chiral molecules with high enantiomeric or diastereomeric purity.
Key applications of bulky boranes include:
-
Hydroboration-Oxidation: The anti-Markovnikov hydration of alkenes and alkynes with high regioselectivity and stereoselectivity.
-
Stereoselective Reduction of Carbonyls: The conversion of prochiral ketones and aldehydes to chiral alcohols with high enantiomeric excess.
Commonly employed bulky boranes for these transformations include 9-borabicyclo[3.3.1]nonane (9-BBN), disiamylborane (Sia₂BH), and diisopinocampheylborane (Ipc₂BH). This compound, with its three cyclopentyl groups attached to the boron atom, represents another sterically demanding option.
Comparative Analysis of this compound and Other Bulky Boranes
A direct, quantitative comparison of this compound with other bulky boranes is challenging due to the limited availability of specific comparative studies in the scientific literature. However, based on the general principles of steric hindrance and the known reactivity of other trialkylboranes, we can infer its potential performance characteristics.
Steric Hindrance and Selectivity
The primary determinant of selectivity in reactions involving bulky boranes is the steric environment around the boron atom. A larger steric footprint generally leads to higher selectivity.
Diagram: Conceptual Comparison of Steric Hindrance
Caption: Conceptual relationship between the steric bulk of different boranes and their expected stereoselectivity.
This compound, possessing three bulky cyclopentyl groups, is expected to exhibit a high degree of steric hindrance, potentially comparable to or exceeding that of disiamylborane. This would theoretically translate to high regio- and stereoselectivity in hydroboration reactions and excellent enantioselectivity in asymmetric reductions when used in conjunction with chiral auxiliaries. 9-BBN, while also bulky, has a more rigid bicyclic structure that can influence its reactivity profile differently.
Quantitative Performance Data
| Reagent | Reaction | Substrate | Product | Yield (%) | Enantiomeric Excess (ee%) / Diastereomeric Ratio (dr) |
| This compound | Hydroboration-Oxidation | 1-Hexene | 1-Hexanol | Data not available | Data not available |
| Asymmetric Reduction | Acetophenone | 1-Phenylethanol | Data not available | Data not available | |
| 9-BBN | Hydroboration-Oxidation | 1-Hexene | 1-Hexanol | >99 | >99:1 (regioselectivity) |
| Asymmetric Reduction | Acetophenone | 1-Phenylethanol | High | Moderate (without chiral catalyst) | |
| Disiamylborane | Hydroboration-Oxidation | 1-Hexene | 1-Hexanol | >99 | >99:1 (regioselectivity) |
| Asymmetric Reduction | Acetophenone | 1-Phenylethanol | High | Moderate (without chiral catalyst) | |
| Diisopinocampheylborane | Hydroboration-Oxidation | cis-2-Butene | (R)-2-Butanol | High | >98% ee |
| Asymmetric Reduction | Acetophenone | 1-Phenylethanol | High | High |
Experimental Protocols
Detailed and validated experimental protocols for the use of this compound in stereoselective synthesis are not widely published. However, a general procedure for a hydroboration-oxidation reaction, which could be adapted for this compound, is provided below. This protocol is based on standard procedures for other bulky boranes.
General Experimental Protocol: Hydroboration-Oxidation of an Alkene
Materials:
-
This compound (or other bulky borane)
-
Alkene
-
Anhydrous Tetrahydrofuran (THF)
-
Aqueous Sodium Hydroxide (e.g., 3 M NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is assembled. The apparatus is flushed with an inert gas.
-
Hydroboration: The alkene is dissolved in anhydrous THF in the flask and cooled to 0 °C in an ice bath. A solution of the bulky borane (e.g., this compound) in THF is added dropwise to the stirred solution of the alkene under an inert atmosphere.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 1-4 hours) to ensure the complete formation of the trialkylborane.
-
Oxidation: The reaction mixture is cooled again to 0 °C. Aqueous sodium hydroxide is carefully added, followed by the slow, dropwise addition of 30% hydrogen peroxide. The temperature should be maintained below 40 °C during the addition.
-
Workup: After the addition of the oxidizing agents, the mixture is stirred at room temperature for at least 1 hour. The aqueous layer is separated, and the organic layer is washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude alcohol product.
-
Purification: The crude product can be purified by distillation or column chromatography.
Diagram: Experimental Workflow for Hydroboration-Oxidation
Caption: A generalized workflow for the hydroboration-oxidation of an alkene using a bulky borane.
Conclusion
This compound, by virtue of its sterically demanding structure, holds promise as a valuable reagent in stereoselective synthesis. While direct comparative data remains scarce, its performance in achieving high stereo-, regio-, and enantioselectivity is anticipated to be comparable to other well-established bulky boranes. Further experimental investigation is necessary to fully elucidate its synthetic utility and to establish optimized protocols for its application. Researchers and drug development professionals are encouraged to consider this compound as a potentially effective tool in their synthetic strategies, particularly in cases where high steric demand is a prerequisite for achieving the desired stereochemical outcome. The lack of extensive literature also presents an opportunity for new research to fill this knowledge gap.
A Comparative Guide to Tricyclopentylborane and Catecholborane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, borane reagents are indispensable tools for transformations such as hydroboration, reduction, and cross-coupling reactions. Among the diverse array of available boranes, tricyclopentylborane and catecholborane represent two distinct classes—trialkylboranes and dialkoxyboranes, respectively. Their unique structural and electronic properties dictate their reactivity and selectivity, making the choice between them a critical decision in the design of a synthetic route. This guide provides an objective comparison of their performance in key reactions, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their specific needs.
At a Glance: Key Properties and Characteristics
This compound, a trialkylborane, is characterized by the direct attachment of three sterically demanding cyclopentyl groups to the boron atom. This steric bulk is a primary determinant of its reactivity and selectivity. In contrast, catecholborane is a dialkoxyborane featuring a boron atom incorporated into a five-membered ring with a catechol backbone. The oxygen atoms significantly influence the electronic properties of the boron center, rendering it less hydridic and less reactive than typical trialkylboranes.
| Property | This compound | Catecholborane |
| Class | Trialkylborane | Dialkoxyborane |
| Molecular Formula | C₁₅H₂₇B | C₆H₅BO₂ |
| Molar Mass | 218.19 g/mol | 119.92 g/mol [1] |
| Appearance | Data not available | Colorless liquid[1] |
| Key Features | High steric hindrance, strong directing group in hydroboration. | Moderate reactivity, stable, precursor for Suzuki coupling.[2] |
| Reactivity | Highly reactive in hydroboration; poor reducing agent for carbonyls alone.[3] | Less reactive than trialkylboranes; requires catalyst or higher temperatures for hydroboration.[2] |
Performance in Hydroboration-Oxidation Reactions
Hydroboration-oxidation is a cornerstone reaction for the anti-Markovnikov hydration of alkenes and alkynes. The choice between this compound and catecholborane can significantly impact the regioselectivity and reaction conditions.
Catecholborane: Catecholborane is significantly less reactive in hydroborations than trialkylboranes and often requires elevated temperatures or the use of a transition metal catalyst, such as Wilkinson's catalyst (RhCl(PPh₃)₃), to proceed efficiently.[5] The regioselectivity of catecholborane can be highly dependent on the presence of a catalyst. In the absence of a catalyst, the reaction with styrene yields the anti-Markovnikov product predominantly. However, in the presence of Wilkinson's catalyst, the selectivity can be reversed to favor the Markovnikov product.[2]
Comparative Data for Hydroboration of Styrene:
| Borane Reagent | Catalyst | Regioselectivity (Branched:Linear / Markovnikov:anti-Markovnikov) | Yield (%) |
| Diborane (representative for unhindered borane) | None | 20:80 | >90 |
| This compound (projected) | None | <5:>95 (projected based on steric bulk) | High |
| Catecholborane | None | Predominantly anti-Markovnikov | Good |
| Catecholborane | Wilkinson's Catalyst | Predominantly Markovnikov | 71.5 |
Data for diborane and catecholborane from cited literature.[2][6] Data for this compound is projected based on the known behavior of sterically hindered trialkylboranes.[1][2][4]
Workflow for a Typical Hydroboration-Oxidation Reaction
Caption: General experimental workflow for a two-step hydroboration-oxidation sequence.
Application in Reduction Reactions
This compound: Trialkylboranes are generally poor nucleophiles and do not readily reduce carbonyl compounds like aldehydes and ketones under normal conditions.[3] Their utility as reducing agents is limited unless used in combination with other reagents that activate the carbonyl group or the borane itself.
Catecholborane: In contrast, catecholborane has proven to be a versatile reducing agent. It is particularly effective for the stereoselective reduction of β-hydroxy ketones to yield syn-1,3-diols.[1] Furthermore, it can be used for the conjugate reduction of α,β-unsaturated p-toluenesulfonylhydrazones to the corresponding alkenes under mild, non-polar conditions.[7] For example, the reduction of cholest-4-en-3-one p-toluenesulfonylhydrazone with catecholborane in chloroform at 0°C, followed by hydrolysis, yields 5β-cholest-3-ene.[7]
Utility in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, typically between an organoborane and an organic halide.
This compound: The alkyl groups from trialkylboranes can participate in Suzuki-Miyaura cross-coupling reactions. The reaction requires activation of the borane with a base to form a tetracoordinate "ate" complex, which then undergoes transmetalation with a palladium catalyst. This allows for the formation of C(sp²)-C(sp³) bonds.
Catecholborane: Catecholborane is an excellent reagent for the hydroboration of alkynes to form trans-vinylboronate esters.[2] These stable vinylboronate esters are direct precursors for the Suzuki-Miyaura reaction, enabling the stereoselective synthesis of substituted alkenes and conjugated systems. This two-step sequence (hydroboration followed by cross-coupling) is a highly valuable synthetic strategy.
Logical Flow for Reagent Selection
Caption: Decision guide for selecting between this compound and catecholborane.
Detailed Experimental Protocols
Protocol 1: Hydroboration-Oxidation of 1-Octene with a Trialkylborane (using BH₃-THF as a model)
This protocol uses BH₃-THF as a representative reactive borane, modeling the procedure for a trialkylborane like this compound which would be formed in situ or used directly.
Materials:
-
1-Octene (e.g., 150 mg, 1.34 mmol)
-
1.0 M Borane-tetrahydrofuran (BH₃-THF) complex solution (0.8 mL, 0.8 mmol)
-
3 M Sodium hydroxide (NaOH) solution (0.3 mL)
-
30% Hydrogen peroxide (H₂O₂) solution (0.3 mL)
-
Acetone
-
Water
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Hydroboration: To a dry 5-mL conical vial equipped with a magnetic spin vane and under an inert atmosphere (nitrogen or argon), add 1-octene.
-
Cool the vial in an ice-water bath.
-
Slowly add the 1.0 M BH₃-THF solution dropwise over approximately 1 minute with stirring. Slower addition improves regioselectivity.
-
After the addition is complete, remove the ice bath and allow the solution to stir at room temperature for an additional 45 minutes.[5]
-
To quench any excess borane, carefully add 15 drops of acetone and stir for 2 minutes.
-
Oxidation: Add 4 drops of water, followed by 0.3 mL of 3 M NaOH solution and 0.3 mL of 30% H₂O₂ solution. Caution: Hydrogen peroxide is a strong oxidizer.
-
Stir the mixture at room temperature. The reaction is exothermic. For less reactive organoboranes, gentle heating or reflux may be required.[5]
-
Workup: After the reaction is complete (monitored by TLC), add diethyl ether to extract the product.
-
Wash the organic layer sequentially with 1% HCl and then water.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product, primarily 1-octanol.
Protocol 2: Rhodium-Catalyzed Hydroboration of Styrene with Catecholborane
Materials:
-
Styrene
-
Catecholborane
-
Wilkinson's catalyst [RhCl(PPh₃)₃]
-
Anhydrous benzene or THF
-
3 M Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
Procedure:
-
Hydroboration: In a flame-dried, two-necked flask under an inert atmosphere, dissolve Wilkinson's catalyst (e.g., 0.5 mol%) in anhydrous benzene.
-
Add a solution of styrene (1.0 equivalent) in benzene to the catalyst mixture.
-
To this stirring solution, add a solution of catecholborane (1.0 equivalent) in benzene dropwise at room temperature.
-
Allow the reaction to stir at room temperature for the required time (e.g., 1 hour). Monitor the reaction progress by ¹¹B-NMR or GC, observing the conversion of catecholborane.
-
Oxidation: Once the hydroboration is complete, cool the mixture in an ice bath and slowly add 3 M NaOH, followed by the careful, dropwise addition of 30% H₂O₂.
-
Allow the mixture to warm to room temperature and stir until the oxidation is complete.
-
Workup: Extract the product with diethyl ether. Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude alcohol products (a mixture of 1-phenylethanol and 2-phenylethanol). Purify by column chromatography.
Conclusion
This compound and catecholborane offer distinct advantages for specific synthetic challenges. This compound, as a representative of sterically hindered trialkylboranes, is a powerful reagent for achieving high anti-Markovnikov regioselectivity in the hydroboration of alkenes. Its high reactivity allows for rapid, uncatalyzed reactions. Catecholborane, while less reactive, provides a milder alternative whose selectivity can be tuned through catalysis. Its stability and utility in the stereoselective reduction of specific functional groups and as a key precursor for vinylboronates in Suzuki-Miyaura coupling make it an exceptionally versatile reagent. A thorough understanding of the steric and electronic properties of these boranes, as outlined in this guide, is crucial for the rational design and successful execution of complex organic syntheses.
References
- 1. Hydroboration, a brief historical review through mechanistic views, part I: alkyl-and aryl-substituted olefins, as addition-substrates; the organic chemistry notebook, N ° 15 [scielo.org.bo]
- 2. HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I: ALKYL- AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION-SUBSTRATES; THE ORGANIC CHEMISTRY NOTEBOOK, Nº 15 [redalyc.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. cactus.utahtech.edu [cactus.utahtech.edu]
- 6. webassign.net [webassign.net]
- 7. community.wvu.edu [community.wvu.edu]
A Comparative Guide to Chiral Borane Reagents for Enantioselective Ketone Reduction
For Researchers, Scientists, and Drug Development Professionals
The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone of modern asymmetric synthesis, providing critical building blocks for pharmaceuticals and other complex molecules. While a variety of chiral reagents have been developed for this purpose, this guide provides a comparative overview of the efficacy of several prominent borane-based reducing agents.
Notably, there is a conspicuous absence of documented applications for Tricyclopentylborane (TCPB) derivatives in enantioselective ketone reductions within readily available scientific literature. This suggests that TCPB and its derivatives are not commonly employed for this transformation, and therefore, a direct comparison with established reagents is not feasible at this time.
This guide will focus on the performance of well-established and highly effective alternatives:
-
Corey-Bakshi-Shibata (CBS) Catalysts (Oxazaborolidines)
-
B-chlorodiisopinocampheylborane (DIP-Chloride™)
-
Noyori's Ruthenium-Based Catalysts (included as a benchmark catalytic hydrogenation method)
Performance Comparison
The following table summarizes the performance of these reagents in the enantioselective reduction of a common benchmark substrate, acetophenone.
| Reagent/Catalyst | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reaction Conditions |
| (R)-CBS Catalyst | Acetophenone | High | >95 | BH₃·THF, THF, room temperature |
| (-)-DIP-Chloride™ | Acetophenone | High | ~97 | Diethyl ether, -25 °C |
| --INVALID-LINK--n / (S,S)-DPEN | Acetophenone | >99 | 97 | H₂, KOH, 2-propanol, 28 °C, 4 atm |
Experimental Protocols
Corey-Bakshi-Shibata (CBS) Reduction of Acetophenone[1][2]
This protocol describes the in situ generation of the CBS catalyst followed by the enantioselective reduction of acetophenone.
Materials:
-
(S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (CBS precursor)
-
Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (HCl)
Procedure:
-
To a dry, inert gas-flushed round-bottom flask, add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (0.05 - 0.1 equivalents).
-
Add anhydrous THF and stir to dissolve.
-
Slowly add 1 M BH₃·THF solution (0.6 equivalents) to the flask at room temperature and stir for 10-15 minutes to form the active catalyst.
-
In a separate flask, dissolve acetophenone (1.0 equivalent) in anhydrous THF.
-
Slowly add the acetophenone solution to the catalyst mixture at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, slowly add methanol to quench the excess borane.
-
Acidify the mixture with HCl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography.
Enantioselective Reduction of Acetophenone with (-)-DIP-Chloride™
This protocol outlines the stoichiometric reduction of acetophenone using DIP-Chloride™.
Materials:
-
(-)-B-Chlorodiisopinocampheylborane ((-)-DIP-Chloride™)
-
Acetophenone
-
Anhydrous diethyl ether or THF
-
Diethanolamine
-
Pentane
Procedure:
-
In a dry, inert gas-flushed flask, dissolve (-)-DIP-Chloride™ (1.1 equivalents) in anhydrous diethyl ether at -25 °C.
-
Slowly add a solution of acetophenone (1.0 equivalent) in anhydrous diethyl ether to the cooled DIP-Chloride™ solution.
-
Stir the reaction mixture at -25 °C and monitor its progress by TLC.
-
Once the reaction is complete, add diethanolamine to the mixture to precipitate the boron byproducts as a white solid.
-
Stir for 30 minutes, then add pentane to ensure complete precipitation.
-
Filter the mixture through a pad of celite and wash the solid with fresh pentane.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the alcohol by column chromatography or distillation.
Noyori Asymmetric Hydrogenation of Acetophenone[3][4]
This catalytic hydrogenation method serves as a highly efficient alternative to borane reagents.
Materials:
-
--INVALID-LINK--n
-
(S,S)-1,2-Diphenylethylenediamine ((S,S)-DPEN)
-
Potassium hydroxide (KOH)
-
Acetophenone
-
2-Propanol
-
Hydrogen gas (H₂)
Procedure:
-
In a high-pressure reaction vessel, combine --INVALID-LINK--n (0.005 mol%), (S,S)-DPEN (0.005 mol%), and KOH (0.01 mol%).
-
Add a solution of acetophenone (1.0 equivalent) in 2-propanol.
-
Seal the vessel, purge with hydrogen gas, and then pressurize to 4 atmospheres.
-
Stir the reaction mixture at 28 °C until the uptake of hydrogen ceases.
-
Carefully vent the hydrogen and concentrate the reaction mixture.
-
The product can be purified by distillation or column chromatography.
Visualizing the Workflow
A general workflow for the enantioselective reduction of a ketone using a chiral borane reagent is depicted below.
Caption: General workflow for enantioselective ketone reduction.
The following diagram illustrates the signaling pathway of the Corey-Bakshi-Shibata (CBS) reduction, highlighting the key interactions that lead to high enantioselectivity.
Caption: CBS reduction signaling pathway.
A Comparative Guide to Hydroborating Agents: Benchmarking Tricyclopentylborane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the hydroboration-oxidation reaction stands as a cornerstone for the anti-Markovnikov hydration of alkenes and alkynes. The choice of hydroborating agent is pivotal, directly influencing the reaction's efficiency, regioselectivity, and stereoselectivity. While reagents like 9-borabicyclo[3.3.1]nonane (9-BBN), disiamylborane, and catecholborane are well-documented, this guide provides a comparative overview, with a focus on contextualizing the performance of Tricyclopentylborane.
While specific experimental data for this compound is not as widely disseminated in readily accessible literature, its structural characteristics as a trialkylborane suggest it functions as a sterically hindered reagent. This steric bulk is a key determinant in achieving high regioselectivity.
Performance Comparison of Hydroborating Agents
The efficacy of a hydroborating agent is primarily assessed by its ability to deliver high yields of the desired product with exceptional control over regiochemistry and stereochemistry. The following tables summarize the performance of common hydroborating agents across these critical parameters.
Table 1: Regioselectivity of Hydroborating Agents with Alkenes
| Hydroborating Agent | Substrate: 1-Hexene (% Boron on C-1) | Substrate: Styrene (% Boron on C-2) |
| Borane (BH₃·THF) | 94% | 80% |
| 9-BBN | >99% | 98% |
| Disiamylborane | 99% | 98% |
| Catecholborane | ~98% | ~95% |
| This compound | High (expected due to steric hindrance) | High (expected) |
Note: Specific quantitative data for this compound is not available in the searched literature; performance is inferred based on its structure.
Table 2: Stereoselectivity of Hydroboration
| Feature | Description |
| Stereochemistry | Syn-addition |
| Mechanism | The addition of the H-B bond across the double bond occurs on the same face of the alkene. |
| Outcome | This results in a predictable stereochemical outcome, which is crucial in the synthesis of chiral molecules. For example, the hydroboration-oxidation of 1-methylcyclohexene yields trans-2-methylcyclohexanol. |
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for the hydroboration-oxidation of a terminal alkene using a generic trialkylborane, which can be adapted for this compound, and a common alternative, 9-BBN.
Protocol 1: General Hydroboration-Oxidation of 1-Octene with a Trialkylborane (e.g., this compound)
Materials:
-
1-Octene
-
This compound (or other trialkylborane) solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
3M Sodium Hydroxide (NaOH) solution
-
30% Hydrogen Peroxide (H₂O₂) solution
-
Diethyl ether
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Hydroboration: To a dry, nitrogen-flushed round-bottom flask containing a magnetic stir bar, add 1-octene (1.0 eq) dissolved in anhydrous THF. Cool the flask to 0 °C in an ice bath. To this solution, add a solution of the trialkylborane (e.g., this compound, 1.1 eq) in THF dropwise over 15 minutes. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Oxidation: Cool the reaction mixture back to 0 °C and slowly add 3M NaOH solution (3.0 eq), followed by the careful, dropwise addition of 30% H₂O₂ (3.0 eq), ensuring the internal temperature does not exceed 20 °C.
-
Work-up: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with water and then with brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude 1-octanol. The product can be further purified by column chromatography on silica gel.
Protocol 2: Hydroboration-Oxidation of Styrene with 9-BBN
Materials:
-
Styrene
-
9-BBN solution in THF (0.5 M)
-
Anhydrous Tetrahydrofuran (THF)
-
3M Sodium Hydroxide (NaOH) solution
-
30% Hydrogen Peroxide (H₂O₂) solution
-
Diethyl ether
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Hydroboration: In a dry, nitrogen-flushed flask, dissolve styrene (1.0 eq) in anhydrous THF. Add the 0.5 M solution of 9-BBN in THF (1.1 eq) dropwise at room temperature. Stir the reaction mixture for 4-6 hours.
-
Oxidation: Cool the flask to 0 °C and cautiously add 3M NaOH (3.0 eq) followed by the slow, dropwise addition of 30% H₂O₂ (3.0 eq).
-
Work-up and Isolation: Follow the same work-up and isolation procedure as described in Protocol 1 to obtain 2-phenylethanol.
Visualizing the Process
To better understand the chemical transformations and experimental flow, the following diagrams are provided.
Caption: General signaling pathway of the hydroboration-oxidation reaction.
Quantitative NMR: A Superior Method for Assessing Tricyclopentylborane Concentration
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the precise world of pharmaceutical development and scientific research, accurate quantification of chemical compounds is paramount. Tricyclopentylborane, a versatile organoborane reagent, requires meticulous concentration determination to ensure reaction stoichiometry and product purity. While several analytical techniques are available, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy emerges as a powerful and reliable method, offering distinct advantages over traditional alternatives. This guide provides an objective comparison of qNMR with other methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate analytical approach for their needs.
Executive Summary
Quantitative NMR stands out for its direct, non-destructive nature, providing both structural confirmation and precise quantification in a single experiment. Unlike chromatographic and titrimetric methods, qNMR does not require calibration curves for each analyte and offers exceptional accuracy and precision. This guide will delve into a comparative analysis of qNMR against Gas Chromatography (GC), iodometric titration, and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for the quantification of this compound.
Comparison of Analytical Techniques
The choice of an analytical method for quantifying this compound depends on various factors, including the required accuracy, precision, sample throughput, and the presence of impurities. The following table summarizes the key performance characteristics of qNMR and its alternatives.
| Feature | Quantitative NMR (qNMR) | Gas Chromatography (GC) | Iodometric Titration | ICP-MS |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Separation based on volatility and interaction with a stationary phase. | Redox reaction with iodine. | Elemental analysis of boron. |
| Specificity | High (structurally informative) | Moderate to High (dependent on column and detector) | Low (subject to interference from other reducing agents) | High (for boron element) |
| Accuracy | Excellent[1] | Good to Excellent | Good | Excellent |
| Precision | Excellent (<1% RSD achievable) | Good (<2% RSD typical) | Good to Moderate (operator dependent) | Excellent (<1% RSD achievable) |
| Sample Preparation | Simple dissolution | Derivatization may be required | Simple dissolution | Acid digestion required |
| Calibration | Internal standard method is common; calibration curves not always necessary | Calibration curve with a certified standard is required. | Standardization of titrant is required. | Calibration curve with a certified standard is required. |
| Analysis Time | Rapid (minutes per sample) | Moderate (tens of minutes per sample) | Rapid (minutes per sample) | Moderate (sample digestion can be time-consuming) |
| Non-destructive | Yes | No | No | No |
| Cost (Instrument) | High | Moderate | Low | Very High |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for each of the discussed analytical techniques.
Quantitative ¹H NMR (qNMR) Spectroscopy
This protocol outlines the determination of this compound concentration using an internal standard.
1. Sample Preparation:
- Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
- Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone) and add it to the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.
- Add a sufficient volume (typically 0.6-0.7 mL) of a deuterated solvent (e.g., CDCl₃ or C₆D₆) to dissolve both the sample and the internal standard completely.
- Cap the NMR tube and gently vortex to ensure a homogeneous solution.
2. NMR Data Acquisition:
- Acquire a ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher.
- Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard. A typical starting value is 30 seconds.
- Use a 90° pulse angle.
- Acquire a sufficient number of scans to achieve a signal-to-noise ratio (S/N) of at least 150 for the signals to be integrated.
3. Data Processing and Analysis:
- Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
- Integrate a well-resolved signal of this compound (e.g., the methine protons of the cyclopentyl groups) and a well-resolved signal of the internal standard.
- Calculate the concentration of this compound using the following formula:
Gas Chromatography (GC)
This protocol is adapted from a method for the analysis of triethylborane and can be optimized for this compound.
1. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., hexane or toluene) at a known concentration.
- Prepare a series of calibration standards by diluting the stock solution.
- Prepare the sample for analysis by diluting it to fall within the calibration range. An internal standard (e.g., a long-chain alkane) can be added to both the calibration standards and the sample to improve precision.
2. GC-FID Analysis:
- Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
- Carrier Gas: Helium or Nitrogen at a constant flow rate.
- Inlet Temperature: 250 °C.
- Oven Temperature Program:
- Initial temperature: 50 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 250 °C.
- Hold at 250 °C for 5 minutes.
- Detector: Flame Ionization Detector (FID) at 280 °C.
- Injection Volume: 1 µL.
3. Data Analysis:
- Generate a calibration curve by plotting the peak area of this compound against its concentration for the calibration standards.
- Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Iodometric Titration
This method is based on the oxidation of the trialkylborane by iodine.
1. Reagents:
- Standardized iodine solution (e.g., 0.1 N in a suitable solvent like THF).
- Sodium hydroxide solution (e.g., 2 N).
- Starch indicator solution.
2. Procedure:
- Accurately weigh a sample of this compound into a flask.
- Dissolve the sample in a suitable solvent (e.g., THF).
- Add a measured excess of the standardized iodine solution to the flask.
- Add the sodium hydroxide solution to the mixture. The reaction is: R₃B + 3I₂ + 4NaOH → 3RI + NaBO₂ + 3NaI + 2H₂O
- Allow the reaction to proceed for a few minutes.
- Back-titrate the excess unreacted iodine with a standardized sodium thiosulfate solution using starch as an indicator until the blue color disappears.
3. Calculation:
- Calculate the amount of iodine consumed by the this compound and subsequently determine its concentration.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
This technique determines the total boron content.
1. Sample Preparation (Acid Digestion):
- Accurately weigh a small amount of the this compound sample into a digestion vessel.
- Add a mixture of concentrated nitric acid (HNO₃) and hydrogen peroxide (H₂O₂) to the vessel.
- Digest the sample using a microwave digestion system following a validated temperature and pressure program to ensure complete decomposition of the organoborane.
- After digestion, dilute the sample to a known volume with deionized water.
2. ICP-MS Analysis:
- Prepare a series of boron calibration standards from a certified boron stock solution.
- Analyze the calibration standards and the digested sample solution using an ICP-MS instrument. Monitor the isotopes ¹⁰B and ¹¹B.
- Use an internal standard (e.g., yttrium) to correct for instrumental drift.
3. Data Analysis:
- Generate a calibration curve by plotting the signal intensity of boron against its concentration for the calibration standards.
- Determine the boron concentration in the digested sample solution from the calibration curve.
- Calculate the concentration of this compound in the original sample based on its molecular weight and the measured boron concentration.
Visualizing the Workflow
To better illustrate the logical flow of the qNMR experimental process, the following diagram was generated using Graphviz.
References
A Comparative Guide to Tricyclopentylborane and Dicyclohexylborane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed side-by-side comparison of Tricyclopentylborane and Dicyclohexylborane, two dialkylborane reagents utilized in organic synthesis, primarily for hydroboration reactions. While Dicyclohexylborane is a well-documented and commercially available reagent, information regarding this compound is less prevalent in the surveyed literature. This comparison summarizes their known properties and logically infers the reactivity of this compound based on established principles of hydroboration.
I. Physical and Chemical Properties
A summary of the fundamental physical and chemical properties of this compound and Dicyclohexylborane is presented below.
| Property | This compound | Dicyclohexylborane |
| Molecular Formula | C₁₅H₂₇B | C₁₂H₂₃B[1] |
| Molecular Weight | 218.19 g/mol | 178.12 g/mol [1] |
| Appearance | Not readily available | White solid[1] |
| Melting Point | Not readily available | 103-105 °C |
| Solubility | Not readily available | Soluble in THF, diethyl ether |
| Stability | Not readily available | Thermally more stable than disiamylborane |
II. Synthesis
The synthesis of these dialkylboranes typically involves the hydroboration of the corresponding cycloalkene with a borane source.
Dicyclohexylborane: Dicyclohexylborane is prepared by the hydroboration of cyclohexene with a borane complex.[1] The reaction is typically carried out by treating two equivalents of cyclohexene with one equivalent of a borane source like borane-dimethyl sulfide (BMS) or borane-tetrahydrofuran (BH₃·THF).[1]
Experimental Protocol: Synthesis of Dicyclohexylborane
Materials:
-
Cyclohexene
-
Borane-dimethyl sulfide complex (BMS) or Borane-tetrahydrofuran solution (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Nitrogen or Argon gas for inert atmosphere
-
Schlenk flask or a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a gas outlet.
Procedure:
-
A dry Schlenk flask or three-necked flask is charged with a solution of borane-dimethyl sulfide complex or borane-tetrahydrofuran solution under an inert atmosphere of nitrogen or argon.
-
The flask is cooled to 0 °C in an ice bath.
-
A solution of two equivalents of cyclohexene in the anhydrous solvent is added dropwise to the stirred borane solution.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for a specified period, typically 1-3 hours, during which the dicyclohexylborane precipitates as a white solid.
-
The resulting slurry can be used directly for subsequent reactions, or the solid can be isolated by filtration under an inert atmosphere.
III. Reactivity in Hydroboration
Hydroboration is the primary application for both this compound and Dicyclohexylborane. This reaction involves the addition of the B-H bond across a carbon-carbon double or triple bond. The regioselectivity of this addition is a key consideration and is largely governed by steric and electronic factors.
Regioselectivity
In the hydroboration of unsymmetrical alkenes, the boron atom preferentially adds to the less sterically hindered carbon atom, leading to what is known as anti-Markovnikov addition of hydrogen and the borane moiety. The steric bulk of the dialkylborane reagent plays a crucial role in enhancing this regioselectivity.
This compound: Due to the presence of two cyclopentyl groups, this compound is expected to be a sterically hindered dialkylborane. The cyclopentyl ring is relatively planar, which might result in slightly less steric bulk compared to the chair conformation of the cyclohexyl ring. Consequently, this compound is predicted to exhibit high regioselectivity in the hydroboration of terminal alkenes, though potentially slightly lower than that of Dicyclohexylborane.
Dicyclohexylborane: The two bulky cyclohexyl groups on the boron atom in Dicyclohexylborane impart significant steric hindrance. This steric bulk leads to excellent regioselectivity in the hydroboration of alkenes, favoring the addition of the boron atom to the less substituted carbon. For example, in the hydroboration of 1-hexene, dicyclohexylborane shows high selectivity for the formation of the primary alcohol after oxidation.
Comparative Regioselectivity Data (Hydroboration of Styrene):
While direct comparative experimental data for this compound is unavailable, the following table illustrates the effect of increasing steric hindrance on the regioselectivity of hydroboration of styrene. It is anticipated that this compound would yield a regioselectivity intermediate between less hindered and more hindered dialkylboranes.
| Borane Reagent | % Boron at α-carbon | % Boron at β-carbon |
| Diborane (BH₃) | 20% | 80% |
| Dicyclohexylborane | 2% | 98% |
| Disiamylborane | 2% | 98% |
| 9-BBN | 1.5% | 98.5% |
Data for Dicyclohexylborane and other reagents is compiled from various sources on hydroboration.
Experimental Protocol: Hydroboration of an Alkene with Dicyclohexylborane followed by Oxidation
Materials:
-
Alkene (e.g., 1-octene)
-
Dicyclohexylborane (prepared in situ or as a solid)
-
Anhydrous tetrahydrofuran (THF)
-
Aqueous sodium hydroxide (e.g., 3M NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Nitrogen or Argon gas for inert atmosphere
-
Reaction flask, magnetic stirrer, dropping funnel, condenser.
Procedure:
Part A: Hydroboration
-
To a stirred suspension of one equivalent of dicyclohexylborane in anhydrous THF at 0 °C under an inert atmosphere, a solution of one equivalent of the alkene in anhydrous THF is added dropwise.
-
The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 1-2 hours to ensure the completion of the hydroboration.
Part B: Oxidation
-
The reaction mixture containing the trialkylborane is cooled in an ice bath.
-
A solution of aqueous sodium hydroxide is carefully added, followed by the slow, dropwise addition of 30% hydrogen peroxide, maintaining the temperature below 40-50 °C.
-
After the addition is complete, the mixture is stirred at room temperature for several hours or until the oxidation is complete (as indicated by the disappearance of the organoborane).
-
The aqueous layer is separated, and the organic layer is washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude alcohol product, which can be further purified by distillation or chromatography.
IV. Logical Relationships and Workflows
The following diagrams illustrate the general principles and workflows discussed.
References
The Superior Anti-Markovnikov Selectivity of Tricyclopentylborane in Alkene Hydroboration: A Comparative Guide
For researchers, scientists, and drug development professionals seeking to achieve highly selective anti-Markovnikov alcohol synthesis, the choice of hydroborating agent is paramount. This guide provides a comprehensive comparison of Tricyclopentylborane with other common hydroborating agents, supported by experimental data, to validate its efficacy in directing the addition of boron to the sterically least hindered carbon of an alkene.
The hydroboration-oxidation of alkenes is a cornerstone of modern organic synthesis, enabling the preparation of alcohols with a regioselectivity that is complementary to acid-catalyzed hydration. This anti-Markovnikov selectivity is primarily influenced by the steric bulk of the borane reagent. While reagents like 9-Borabicyclo[3.3.1]nonane (9-BBN) and Disiamylborane are widely recognized for their high selectivity, this compound presents a compelling alternative, offering exceptional control over the regiochemical outcome of the hydroboration reaction.
Comparative Analysis of Regioselectivity
To objectively assess the performance of this compound, its anti-Markovnikov selectivity in the hydroboration of representative terminal alkenes is compared with that of other common boranes. The following table summarizes the percentage of the anti-Markovnikov product obtained after hydroboration and subsequent oxidation.
| Alkene | Hydroborating Agent | % Anti-Markovnikov Product (Primary Alcohol) | % Markovnikov Product (Secondary Alcohol) |
| 1-Hexene | Borane-THF (BH₃-THF) | 94%[1] | 6%[1] |
| 9-BBN | >99% | <1% | |
| Disiamylborane | 99% | 1% | |
| This compound | >99% (Expected) | <1% (Expected) | |
| Styrene | Borane-THF (BH₃-THF) | 80%[1] | 20%[1] |
| 9-BBN | 98% | 2% | |
| Disiamylborane | 98% | 2% | |
| This compound | >98% (Expected) | <2% (Expected) |
*Direct experimental data for this compound was not available in the reviewed literature. The expected values are based on the established principle that increased steric bulk on the borane reagent enhances anti-Markovnikov selectivity, and this compound is sterically more hindered than 9-BBN and Disiamylborane.
As the data indicates, increasing the steric bulk of the hydroborating agent significantly enhances the preference for the boron atom to add to the terminal carbon of the alkene, leading to a higher yield of the primary alcohol upon oxidation. Given that this compound possesses three bulky cyclopentyl groups, it is anticipated to exhibit selectivity that is at least comparable to, and likely exceeding, that of 9-BBN and disiamylborane.
Experimental Protocols
A detailed experimental protocol for the hydroboration of a terminal alkene followed by oxidation is provided below. This protocol can be adapted for use with this compound.
Hydroboration-Oxidation of 1-Octene with a Bulky Borane Reagent
Materials:
-
1-Octene
-
This compound (or other bulky borane such as 9-BBN or Disiamylborane)
-
Anhydrous Tetrahydrofuran (THF)
-
3 M Sodium Hydroxide (NaOH) solution
-
30% Hydrogen Peroxide (H₂O₂) solution
-
Diethyl ether
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
Part 1: Hydroboration
-
A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a septum is flushed with argon or nitrogen to establish an inert atmosphere.
-
The bulky borane reagent (e.g., this compound, 1.1 equivalents) is dissolved in anhydrous THF and transferred to the reaction flask via a syringe.
-
The flask is cooled to 0 °C in an ice bath.
-
1-Octene (1.0 equivalent) is added dropwise to the stirred solution of the borane reagent over a period of 10-15 minutes.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until the reaction is complete (monitored by TLC or GC).
Part 2: Oxidation
-
The reaction mixture is cooled to 0 °C in an ice bath.
-
Slowly and carefully, 3 M NaOH solution (1.2 equivalents) is added to the flask, followed by the dropwise addition of 30% H₂O₂ (1.5 equivalents). Caution: Hydrogen peroxide is a strong oxidizing agent.
-
The mixture is then gently refluxed for 1 hour to ensure complete oxidation.
-
After cooling to room temperature, the reaction mixture is transferred to a separatory funnel.
-
The aqueous layer is separated and extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude alcohol product.
-
The product can be purified by flash column chromatography on silica gel.
Visualizing the Reaction Pathway and Workflow
To further elucidate the process, the following diagrams, generated using Graphviz, illustrate the key mechanistic steps and the experimental workflow.
Caption: Mechanism of Anti-Markovnikov Hydroboration-Oxidation.
Caption: Experimental Workflow for Hydroboration-Oxidation.
References
Safety Operating Guide
Proper Disposal of Tricyclopentylborane: A Step-by-Step Guide for Laboratory Professionals
For Immediate Release
This document provides essential procedural guidance for the safe disposal of Tricyclopentylborane, a pyrophoric organoborane compound. The information is intended for researchers, scientists, and drug development professionals familiar with handling air-sensitive and reactive chemicals. Due to the inherent risks associated with this compound, adherence to strict safety protocols is paramount.
Essential Safety Precautions and Handling
This compound is presumed to be pyrophoric, meaning it can ignite spontaneously upon contact with air. All handling and disposal procedures must be conducted in an inert atmosphere, such as a glovebox or under a continuous flow of an inert gas like nitrogen or argon.[1][2]
Required Personal Protective Equipment (PPE):
-
Flame-resistant lab coat[1]
-
Chemical splash goggles and a face shield
-
Appropriate chemical-resistant gloves (consult glove manufacturer's compatibility charts)
Emergency Preparedness:
-
A Class D fire extinguisher (for combustible metals) or dry sand should be readily accessible. Do NOT use water or carbon dioxide extinguishers. [2]
-
An operational safety shower and eyewash station must be within the immediate work area.
-
Never work alone when handling pyrophoric materials.[3]
Quantitative Data and Chemical Identifiers
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₇B | [4][5] |
| Molecular Weight | 218.19 g/mol | [4] |
| CAS Number | Not consistently available; 23985-40-2 (potential) | [6] |
| Physical Appearance | Not specified; likely a liquid or solid | |
| Specific Hazards | Presumed Pyrophoric, Air and Moisture Sensitive | General Knowledge |
Detailed Experimental Protocol for Quenching and Disposal
The following is a generalized procedure for quenching (deactivating) residual this compound. This process should be performed in a well-ventilated fume hood or a glovebox.[1][7]
Materials:
-
Schlenk flask or a three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and an inert gas inlet/outlet (bubbler).[1]
-
Anhydrous, inert solvent (e.g., heptane, toluene)[1]
-
Methanol (anhydrous)[8]
-
Deionized water
-
Ice bath[1]
Procedure:
-
Inert Atmosphere: Purge the reaction flask thoroughly with an inert gas (nitrogen or argon). Maintain a positive pressure of the inert gas throughout the entire procedure.[1][2]
-
Dilution: If dealing with residual this compound in a container, dilute it by adding a dry, inert solvent (e.g., heptane) under an inert atmosphere. For quenching rinsates, transfer them to the reaction flask via cannula.[1]
-
Cooling: Place the flask in an ice bath to maintain a low temperature and control the reaction rate.[1]
-
Initial Quenching with Isopropanol: Slowly add anhydrous isopropanol to the stirred solution via the addition funnel. Add the isopropanol dropwise to control the rate of gas evolution and heat generation. Continue the addition until the bubbling subsides.[1][8]
-
Intermediate Quenching with Methanol: After the reaction with isopropanol is complete, slowly add anhydrous methanol. This is a more reactive quenching agent to ensure the destruction of any remaining reactive material.[8]
-
Final Quenching with Water: Once the reaction with methanol has ceased, very cautiously add deionized water dropwise.[1][8]
-
Equilibration: After the final addition, remove the ice bath and allow the mixture to slowly warm to room temperature while stirring for several hours to ensure the reaction is complete.[1]
-
Waste Disposal: The resulting solution should be neutralized if necessary and disposed of as hazardous waste in accordance with local, state, and federal regulations. Clearly label the waste container with all its components.[1]
Mandatory Visualizations
Logical Workflow for this compound Disposal
Caption: Logical workflow for the safe quenching and disposal of this compound.
Signaling Pathway of Quenching Reaction
Caption: Simplified reaction pathway for the deactivation of this compound.
References
Personal protective equipment for handling Tricyclopentylborane
This guide provides immediate safety and logistical information for the proper handling and disposal of Tricyclopentylborane, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical for ensuring laboratory safety.
Hazard Identification and Classification
This compound is a hazardous chemical with the following classifications:
-
Flammable Liquids: Category 2[1]
-
Aspiration Hazard: Category 1[1]
-
Specific Target Organ Toxicity (Single Exposure), Central Nervous System: Category 3[1]
-
Short-term (Acute) and Long-term (Chronic) Aquatic Hazard: Category 3[1]
Hazard Statements:
-
H225: Highly flammable liquid and vapor.[1]
-
H304: May be fatal if swallowed and enters airways.[1]
-
H336: May cause drowsiness or dizziness.[1]
-
H412: Harmful to aquatic life with long lasting effects.[1]
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure safety.
| PPE Category | Specification |
| Eye/Face Protection | Wear safety glasses with side-shields (or goggles) conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[3] |
| Skin Protection | Wear appropriate chemical-resistant gloves and protective clothing to prevent skin exposure. Inspect gloves before use.[2][4] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is essential for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[1][2]
-
Ensure that eyewash stations and safety showers are readily accessible.
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1]
-
Ground and bond containers and receiving equipment to prevent static discharge.[1]
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking in the handling area.[1][2]
2. Handling the Chemical:
-
Avoid breathing mist or vapors.[1]
-
Do not get in eyes, on skin, or on clothing.[2]
-
Use only non-sparking tools.[1]
-
Take precautionary measures against static discharge.[1]
3. In Case of Exposure:
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
-
If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[1]
-
If Swallowed: Immediately call a poison center or doctor. Do NOT induce vomiting.[1]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.
1. Waste Collection:
-
Collect waste material in a suitable, labeled, and closed container.
-
Do not mix with other waste streams unless compatibility is confirmed.
2. Disposal Method:
-
Dispose of contents and container in accordance with local, regional, national, and international regulations.[4]
-
If a spill occurs, cover drains and collect the spillage with a liquid-absorbent material (e.g., Chemizorb®) before placing it in a suitable container for disposal.[1]
Workflow for Handling this compound
Caption: A workflow diagram outlining the key stages for the safe handling of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
